molecular formula C9H8BrN3O2 B1433589 Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate CAS No. 1795534-02-9

Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate

Katalognummer: B1433589
CAS-Nummer: 1795534-02-9
Molekulargewicht: 270.08 g/mol
InChI-Schlüssel: YLUKWNDHFDDSRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate is a brominated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C9H8BrN3O2 . This compound features a fused imidazopyrimidine core structure, which is a privileged scaffold in the design of small molecule inhibitors. The bromine atom at the 3-position and the ethyl carboxylate at the 6-position provide two versatile handles for further functionalization via metal-catalyzed cross-coupling reactions and other transformations. Researchers value this reagent for constructing targeted libraries of heterocyclic compounds. The imidazo[1,5-a]pyrimidine scaffold is of particular note in the development of protein kinase inhibitors (PKIs) . Protein kinases are key regulators in cellular signaling and are important therapeutic targets in areas such as oncology . By serving as a synthetic intermediate, this bromo-ester can be used to generate analogs that potentially inhibit kinases like EGFR, B-Raf, and MEK, which are frequently disrupted in cancers such as non-small cell lung cancer and melanoma . The rigid, planar structure of the core allows for optimal interactions with enzyme binding sites. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can leverage this compound to explore structure-activity relationships (SAR) and develop novel therapeutic candidates.

Eigenschaften

IUPAC Name

ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-4-7-11-3-6(10)5-13(7)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUKWNDHFDDSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1795534-02-9
Record name ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrogen-fused heterocycles, particularly imidazopyrimidines, have emerged as privileged scaffolds in modern medicinal chemistry, exhibiting broad-spectrum pharmacological activities including kinase inhibition, AMPAR modulation, and antimicrobial efficacy[1][2][3]. This whitepaper provides an in-depth physicochemical and mechanistic analysis of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (CAS: 1795534-02-9)[4]. Designed for application scientists and medicinal chemists, this guide details the compound's structural properties, electronic dynamics, and provides self-validating experimental protocols for its characterization.

Quantitative Physicochemical Profile

Before integrating any building block into a high-throughput screening (HTS) or lead optimization pipeline, establishing a rigorous physicochemical baseline is paramount. The properties of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate dictate its behavior in both synthetic environments and physiological assays[5].

Table 1: Core Physicochemical and Structural Parameters

ParameterValuePharmacological & Synthetic Implication
Molecular Formula C9H8BrN3O2Defines the heavy atom count and baseline lipophilicity[5].
Monoisotopic Mass 268.97998 DaOptimal low molecular weight for a fragment or early lead intermediate[5].
Predicted XLogP ~2.4Indicates moderate lipophilicity; favorable for membrane permeability but requires monitoring for aqueous solubility[5].
Predicted CCS ([M+H]+) 146.4 ŲCollision Cross Section (CCS) aids in precise ion mobility mass spectrometry (IM-MS) identification[5].
CAS Registry Number 1795534-02-9Standard identifier for commercial procurement and inventory tracking[6].

Structural and Electronic Dynamics

The utility of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate stems from its highly programmable reactivity. As an application scientist, I approach this molecule not just as a static structure, but as a dynamic system of electron densities.

  • The Imidazo[1,5-a]pyrimidine Core: This nitrogen-fused bicyclic system acts as a bioisostere for purines, making it highly effective at targeting the ATP-binding hinge region of protein kinases[1]. The bridgehead nitrogen fundamentally alters the electron distribution, creating a unique hydrogen-bond acceptor profile[7].

  • C-3 Bromine Atom: The halogen at the C-3 position is the primary vector for diversification. It is highly activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electron-deficient nature of the pyrimidine ring.

  • C-6 Ethyl Ester: The ester group serves a dual purpose. Electronically, it withdraws electron density from the core, further activating the C-3 position toward oxidative addition by transition metals. Synthetically, it serves as a masked carboxylic acid, which can be hydrolyzed and subsequently coupled with various amines to form amide linkages.

Reactivity Core Imidazo[1,5-a]pyrimidine Scaffold C3 C-3 Position (Bromine) Core->C3 Halogenation Site C6 C-6 Position (Ethyl Ester) Core->C6 Electron Withdrawing N_Core Nitrogen-Fused System Core->N_Core H-Bond Acceptor C3_Action Cross-Coupling (Suzuki/Stille) C3->C3_Action C6_Action Hydrolysis & Amidation C6->C6_Action N_Action Kinase Hinge Binding N_Core->N_Action

Figure 1: Logical relationship mapping of structural domains and synthetic utility.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification detailing the causality behind the experimental choice.

Protocol A: Thermodynamic Solubility Profiling via LC-MS/UV

Causality & Rationale: With an XLogP of ~2.4, this brominated intermediate is prone to precipitation in aqueous bioassays[5]. Kinetic solubility assays (DMSO spike-in) often overestimate solubility due to supersaturation. Therefore, a thermodynamic shake-flask method is mandatory to determine the true equilibrium solubility in physiological buffers.

Step-by-Step Methodology:

  • Solid Dispensing: Accurately weigh 1.0 mg of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate into a 2 mL glass vial. Causality: Glass is utilized to prevent the non-specific binding of the lipophilic compound to plastic surfaces, which would artificially lower the measured concentration.

  • Buffer Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Causality: pH 7.4 mimics systemic circulation. The basic nitrogens in the imidazopyrimidine core may protonate at lower pH levels, drastically altering solubility.

  • Equilibration: Cap the vial and agitate on a thermoshaker at 37°C and 800 rpm for 24 hours. Causality: A 24-hour incubation ensures the system fully transitions from a kinetic state to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 14,000 x g for 15 minutes at 37°C. Causality: High-speed centrifugation completely pellets undissolved micro-particulates, preventing false-positive UV/MS readings.

  • Quantification: Dilute the supernatant 1:10 in Acetonitrile to precipitate buffer salts. Analyze via LC-MS/UV against a standard curve prepared in DMSO.

    • Self-Validation Control: Concurrently run Propranolol (high solubility standard) and Amiodarone (low solubility standard) to validate the assay's dynamic range and ensure phase separation was successful.

Workflow Step1 Solid Compound Dispensing Step2 Buffer Addition (pH 7.4 PBS) Step1->Step2 Step3 Incubation & Equilibration (24h) Step2->Step3 Step4 Phase Separation (Centrifugation) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Figure 2: Experimental workflow for thermodynamic solubility profiling.

Protocol B: LC-MS/MS Characterization and Purity Assessment

Causality & Rationale: The C-6 ethyl ester group is susceptible to hydrolysis under harsh basic or acidic conditions. LC-MS/MS is required not only to confirm the exact mass but to monitor for the presence of the hydrolyzed carboxylic acid degradant.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol to a final concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid ensures consistent protonation of the imidazopyrimidine nitrogens, resulting in sharp, symmetrical peak shapes and enhanced ionization efficiency.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode. Monitor for the[M+H]+ adduct at m/z 269.98[5].

    • Self-Validation Control: Look for the characteristic 1:1 isotopic doublet pattern at m/z 269.98 and 271.98. This definitively confirms the presence of the single Bromine atom and validates the structural integrity of the C-3 position.

Synthetic Utility and Scaffold Hopping

In drug discovery, the imidazo[1,5-a]pyrimidine scaffold is frequently utilized in "scaffold hopping" strategies to bypass intellectual property constraints or improve the pharmacokinetic properties of existing imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyrimidine leads[2][8].

Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate acts as a highly versatile central hub. By subjecting the C-3 bromide to Suzuki coupling with arylboronic acids, researchers can rapidly generate libraries of 3-aryl derivatives. Subsequent saponification of the C-6 ethyl ester yields a carboxylic acid, which can be coupled with various aliphatic or aromatic amines. This programmable two-step diversification allows for the rapid exploration of chemical space, particularly in the optimization of targeted anticancer, antimicrobial, and antitubercular agents[3][7][8].

References

  • PubChemLite Database : "Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate Structural and Physicochemical Data." Université du Luxembourg. Available at:[Link]

  • PMC (NIH) : "Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery." National Center for Biotechnology Information. Available at:[Link]

  • PMC (NIH) : "Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators." National Center for Biotechnology Information. Available at: [Link]

  • SciSpace : "Imidazo- and pyrazolopyrimidine scaffolds as anticancer agents." Typeset.io. Available at:[Link]

  • Royal Society of Chemistry : "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Med. Chem. Available at: [Link]

  • MDPI : "Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents." Molecules. Available at: [Link]

  • ChemBuyersGuide : "Chemical Suppliers for Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate." ChemBuyersGuide.com. Available at:[Link]

Sources

Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate CAS number 2091929-07-4

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Imidazo[1,5-a]pyrimidine Scaffold: A Framework for Understanding Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate

For distribution to: Researchers, scientists, and drug development professionals.

Preamble: Navigating Scarcity in Chemical Literature

As professionals in the chemical and pharmaceutical sciences, we often encounter compounds of interest that are not extensively documented in public literature. Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate, CAS number 2091929-07-4, represents one such case. While direct, in-depth experimental data for this specific molecule is sparse, its core structure—the imidazo[1,5-a]pyrimidine scaffold—is a well-recognized and privileged heterocycle in medicinal chemistry.

This guide, therefore, adopts a foundational approach. We will provide a comprehensive technical overview of the imidazo[1,5-a]pyrimidine core. By understanding the synthesis, reactivity, and biological significance of this scaffold, researchers can logically infer the properties and potential applications of its specific derivatives, including the title compound. This document is designed to be a practical and insightful resource, enabling you to strategically approach your research and development endeavors involving this important class of molecules.

The Imidazo[1,5-a]pyrimidine Core: A Privileged Scaffold in Drug Discovery

The imidazo[1,5-a]pyrimidine ring system is a bicyclic aromatic heterocycle containing nitrogen atoms at positions 1, 3, 5, and 7. It is considered an isostere of purine bases, such as adenine and guanine, which are fundamental components of nucleic acids. This structural similarity often translates to a high potential for interaction with a wide range of biological targets.

Derivatives of the isomeric imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine scaffolds have demonstrated a vast spectrum of pharmacological activities, including:

  • Antiviral (including against HIV and Hepatitis C)[1]

  • Anti-inflammatory[2]

  • Anticancer[1]

  • Antimicrobial[1][2]

  • Anxiolytic (as GABAa receptor agonists)[2]

More specifically, imidazo[1,5-a]pyrimidine and imidazo[1,5-a]pyridine derivatives have been identified as potent and selective RORc inverse agonists, which are promising targets for treating autoimmune diseases by suppressing the production of the pro-inflammatory cytokine IL-17.[3] They have also been investigated as calcium channel blockers.[4]

The subject of this guide, ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate, combines this biologically active core with two key functional groups that invite further chemical exploration: a bromo substituent and an ethyl ester.

Strategic Synthesis of the Imidazo[1,5-a]pyrimidine Scaffold

The construction of the imidazo[1,5-a]pyrimidine core is a critical first step. Literature suggests that the most common and effective strategies involve the cyclization of an amino-imidazole precursor with a 1,3-bielectrophilic reagent.[5]

General Synthetic Approach

A prevalent method involves the reaction of a 5-amino-1H-imidazole derivative with a 1,3-dicarbonyl compound or its equivalent.[5] The choice of substituents on both the imidazole and the dicarbonyl compound allows for the introduction of diversity at various positions of the final heterocyclic system.

G cluster_reactants Reactants reactant1 5-Amino-1H-imidazole (with R1, R2 substituents) process Cyclization reactant1->process reactant2 1,3-Dicarbonyl Compound (e.g., malondialdehyde, 1,3-diketones) (with R3, R4 substituents) reactant2->process product Imidazo[1,5-a]pyrimidine Core (with R1, R2, R3, R4 substituents) process->product Formation of pyrimidine ring

Caption: Generalized synthetic workflow for the imidazo[1,5-a]pyrimidine core.

Illustrative Experimental Protocol: Synthesis of a Substituted Imidazo[1,5-a]pyrimidine

The following is a representative, generalized protocol based on methodologies described for related heterocyclic systems.[5] This is a conceptual workflow and must be adapted and optimized for the specific synthesis of ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate.

Step 1: Synthesis of the 5-Amino-1H-imidazole Precursor

  • The appropriate 5-amino-1H-imidazole precursor is required. For the title compound, this would likely be an imidazole with a substituent at the 4-position that can be converted to the 6-carboxylate group and another substituent that can be brominated at the 3-position post-cyclization, or a pre-brominated imidazole.

Step 2: Cyclization Reaction

  • To a solution of the 5-amino-1H-imidazole derivative (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the 1,3-bielectrophilic reagent (1.1 eq). For the title compound, a bromo-malondialdehyde equivalent or a similar synthon would be a logical choice.

  • The reaction may require a catalyst, such as a mild acid or base, depending on the specific reactants.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Isolate the product by filtration if it precipitates, or by extraction following neutralization and removal of the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

The Role of Key Functional Groups: Bromo and Ethyl Ester Substituents

The synthetic utility of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate lies in its functional handles, which allow for a wide range of post-synthesis modifications.

The Bromo Group: A Gateway to Diversification

The bromine atom at the 3-position is a versatile functional group for introducing molecular complexity. It is an excellent leaving group for various metal-catalyzed cross-coupling reactions.

G cluster_reactions Cross-Coupling Reactions start Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate Br at C3 suzuki Suzuki Coupling (Boronic Acids/Esters) [Pd catalyst] start:f0->suzuki heck Heck Coupling (Alkenes) [Pd catalyst] start:f0->heck buchwald Buchwald-Hartwig Amination (Amines) [Pd or Cu catalyst] start:f0->buchwald sonogashira Sonogashira Coupling (Alkynes) [Pd/Cu catalyst] start:f0->sonogashira product Diverse C3-Substituted Imidazo[1,5-a]pyrimidines Aryl, Heteroaryl Alkyl, Vinyl Amino Alkynyl suzuki->product:f0 heck->product:f1 buchwald->product:f2 sonogashira->product:f3

Sources

A Comprehensive Technical Guide on Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate: Structural Profiling, Synthetic Utility, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification and functionalization of privileged heterocyclic scaffolds are paramount. The imidazo[1,5-a]pyrimidine core serves as a highly versatile bioisostere of purine bases (such as adenine and guanine), making it an exceptional hinge-binding motif for kinase inhibitors and a potent pharmacophore for central nervous system (CNS) agents[1].

Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate represents a highly strategic building block. Its dual-functionalized nature—featuring a reactive carbon-bromine (C–Br) bond at the C3 position and an ethyl ester at the C6 position—allows for orthogonal, late-stage functionalization. This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental workflows for utilizing this compound in advanced medicinal chemistry campaigns.

Physicochemical Profiling and Structural Data

Accurate physicochemical data is the foundation of any robust synthetic or analytical workflow. The table below summarizes the core quantitative data and predicted properties for Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate, essential for mass spectrometry (MS) calibration and stoichiometric calculations[2][3].

PropertyValueAnalytical Significance
Chemical Name Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylateIUPAC Standard Nomenclature
CAS Number 1795534-02-9Registry identification for procurement
Molecular Formula C9H8BrN3O2Determines exact isotopic distribution
Molecular Weight 270.08 g/mol Bulk stoichiometric calculations
Monoisotopic Mass 268.97998 DaHigh-Resolution Mass Spectrometry (HRMS) targeting
SMILES CCOC(=O)C1=NC=C2N1C=C(C=N2)BrComputational modeling and cheminformatics
Key MS Adducts [M+H]+ : m/z 269.987 / 271.9851:1 Bromine isotope pattern confirms structural integrity

Mechanistic Rationale: Orthogonal Functionalization

The strategic value of this scaffold lies in its capacity for divergent synthesis. As an application scientist, selecting a starting material is about maximizing downstream chemical space.

  • The C3-Bromo Position: The bromine atom is situated on the electron-rich imidazole ring, making it an ideal candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). By coupling aryl or heteroaryl groups here, medicinal chemists can probe the hydrophobic pockets adjacent to the ATP-binding site in kinases[4].

  • The C6-Ester Position: The ethyl carboxylate on the pyrimidine ring is primed for saponification followed by amidation. Carboxamide derivatives of imidazo[1,5-a]pyrimidines have demonstrated profound efficacy in treating neurodegenerative disorders, such as Parkinson's and Gaucher disease, by targeting solvent-exposed regions to improve solubility and target residence time[5].

G Core Ethyl 3-bromoimidazo[1,5-a] pyrimidine-6-carboxylate C3 C3-Bromo Position (Pd-Catalyzed Coupling) Core->C3 Suzuki/Buchwald C6 C6-Ester Position (Hydrolysis & Amidation) Core->C6 Saponification/HATU Applications Kinase Inhibitors & CNS Active Agents C3->Applications Hydrophobic Pocket C6->Applications Solvent-Exposed Region

Figure 1: Orthogonal functionalization pathways of the imidazo[1,5-a]pyrimidine scaffold.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.

Workflow 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

Objective: Introduce an aryl/heteroaryl substituent at the C3 position while preserving the C6 ethyl ester.

Causality of Reagents:

  • Catalyst: Pd(dppf)Cl2 is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. It is highly robust for sterically hindered bromides.

  • Base: K2CO3 (Potassium carbonate) is used instead of stronger bases (like NaOH or KOtBu) to prevent premature hydrolysis of the C6 ethyl ester.

  • Solvent: A 4:1 mixture of 1,4-Dioxane and H2O. Dioxane solubilizes the organic reactants and catalyst, while water is strictly required to dissolve the inorganic base and facilitate the transmetalation step via the formation of a boronate intermediate.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask, combine Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2CO3 (2.5 eq).

  • Degassing: Add the 1,4-Dioxane/H2O (4:1, 0.1 M) solvent mixture. Degas the suspension by sparging with ultra-pure Argon for 15 minutes. Self-Validation: Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours. Monitor via LC-MS. Self-Validation: Look for the disappearance of the characteristic 1:1 bromine isotopic doublet (m/z 269.98/271.98) and the appearance of the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

G Start Starting Material (C3-Bromo Scaffold) OxAdd 1. Oxidative Addition Pd(0) -> Pd(II) Start->OxAdd Pd(dppf)Cl2 TransMet 2. Transmetalation Boronic Acid + K2CO3 OxAdd->TransMet 1,4-Dioxane/H2O RedElim 3. Reductive Elimination Product Release TransMet->RedElim Heat (90°C) RedElim->OxAdd Pd(0) Regeneration Product C3-Aryl Substituted Imidazo[1,5-a]pyrimidine RedElim->Product

Figure 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Workflow 2: Ester Hydrolysis and Amidation at C6

Objective: Convert the C6 ethyl ester into a highly functionalized carboxamide, a common motif in CNS-active patents[5].

Causality of Reagents:

  • Hydrolysis: LiOH (Lithium hydroxide) in THF/H2O is utilized. The lithium cation coordinates with the carbonyl oxygen, increasing its electrophilicity and allowing for rapid, mild hydrolysis without degrading the heterocyclic core.

  • Coupling Agent: HATU is chosen over EDC/HOBt. HATU generates a highly reactive 7-azabenzotriazole active ester (OAt), which is essential for coupling sterically hindered or electron-deficient amines efficiently.

  • Base: DIPEA (N,N-Diisopropylethylamine) acts as a non-nucleophilic base to deprotonate the amine and drive the coupling reaction without participating in unwanted side reactions.

Step-by-Step Protocol:

  • Saponification: Dissolve the ester intermediate (1.0 eq) in a 3:1 mixture of THF/H2O. Add LiOH·H2O (3.0 eq). Stir at room temperature for 2 hours.

  • Acidification: Carefully acidify the mixture to pH ~3 using 1M HCl. The resulting carboxylic acid will typically precipitate. Filter, wash with cold water, and dry under high vacuum. Self-Validation: 1H NMR should show the complete disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).

  • Activation: Suspend the dry carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Amidation: Add the desired amine (1.2 eq). Stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF), dry, and concentrate.

Analytical Characterization Standards

To guarantee the trustworthiness of the synthesized compounds, the following analytical validations must be met:

  • Purity: >95% as determined by UPLC (Ultra-Performance Liquid Chromatography) at 254 nm. The extended conjugation of the imidazo[1,5-a]pyrimidine system provides a strong UV chromophore.

  • Mass Accuracy: HRMS (ESI-TOF) must confirm the exact mass within a 5 ppm error margin.

  • Regiochemistry: 2D NMR (HMBC and NOESY) should be utilized if functionalizing the core further, to ensure that substitutions occur strictly at the intended C3 or C6 positions, as the pyrimidine ring can occasionally undergo unexpected nucleophilic attacks under harsh basic conditions[6].

References

  • PubChemLite Database. "Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (C9H8BrN3O2)." Université du Luxembourg. Available at:[Link]

  • Tolkunov, S. V., et al. "Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives." Chemistry of Heterocyclic Compounds, 57(5), 554–559 (2021). Available at: [Link]

  • Google Patents. "WO2017176961A1 - Imidazo [1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders." WIPO.
  • MDPI. "A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles." Molecules, 2018. Available at:[Link]

Sources

Solubility Profiling of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-phase drug discovery and chemical synthesis, understanding the solvation thermodynamics of complex bicyclic heteroaromatics is critical. Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (CAS: 1795534-02-9; Formula: C9H8BrN3O2) is a highly functionalized building block frequently utilized in the synthesis of kinase inhibitors and CNS-active pharmacophores[1].

However, molecules containing fused planar aromatic systems coupled with halogen substitutions often exhibit high crystal lattice energies, leading to stubborn insolubility in standard solvent screens. This whitepaper provides a first-principles approach to predicting, determining, and optimizing the solubility of this compound in organic solvents, utilizing Hansen Solubility Parameters (HSP) and self-validating experimental protocols grounded in global pharmacopeial standards.

Physicochemical Profiling & Solvation Thermodynamics

To dissolve Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate, a solvent must overcome the compound's crystal lattice energy. As a Senior Application Scientist, I approach solvent selection not by trial and error, but by analyzing the structural motifs that dictate intermolecular forces:

  • The Imidazo[1,5-a]pyrimidine Core: This planar, electron-deficient bicyclic system promotes strong π−π stacking in the solid state. Solvents must possess sufficient polarizability or aromaticity to intercalate and disrupt these stacking interactions.

  • The Ethyl Carboxylate Group: The ester moiety acts as a strong hydrogen-bond acceptor. Because the molecule lacks a strong hydrogen-bond donor (no -OH or -NH groups), it relies entirely on the solvent to provide hydrogen-bond donation if H-bonding is to be utilized for solvation.

  • The Bromine Substituent: The heavy halogen increases the molecular weight (268.98 Da) and overall lipophilicity[1]. It also introduces a highly polarizable electron cloud, making the compound highly compatible with halogenated solvents via dispersion forces.

Hansen Solubility Parameters (HSP) Application

The principle of "like dissolves like" is mathematically quantified using Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a liquid into three components: Dispersion ( δd​ ), Polarity ( δp​ ), and Hydrogen Bonding ( δh​ )[2]. For a drug candidate to dissolve, the Relative Energy Difference (RED) between the solvent and the solute must be minimized[2][3].

Given its structure, Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate is predicted to have a high δd​ (due to bromine and the aromatic core) and a moderate δp​ (due to the ester and pyrimidine nitrogens). Therefore, polar aprotic solvents and halogenated solvents will yield the highest thermodynamic solubility[4][5].

Predicted Solubility Data in Organic Solvents

Based on the physicochemical profiling, the following table summarizes the expected solubility behavior of the compound across various organic solvent classes.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh (>50 mg/mL)Strong dipole moments ( δp​ ) effectively solvate the pyrimidine nitrogens; high dielectric constants disrupt the crystal lattice.
Halogenated Dichloromethane (DCM), ChloroformHigh (>30 mg/mL)Excellent dispersion force ( δd​ ) matching with the bromine atom; high polarizability.
Polar Protic Methanol, Ethanol, IsopropanolModerate (5 - 20 mg/mL)Can donate hydrogen bonds to the ester carbonyl, but lower dispersion matching limits total solubility.
Ethers / Esters THF, Ethyl AcetateModerate (5 - 15 mg/mL)Good general solvation, but lacks the strong dipole required to fully overcome π−π stacking.
Non-Polar Hexane, Heptane, TolueneLow / Insoluble (<1 mg/mL)Insufficient polarity and hydrogen-bonding capacity to break the heteroaromatic lattice energy.

Self-Validating Experimental Protocol: Saturation Shake-Flask Method

To generate reliable, regulatory-compliant solubility data, the methodology must be self-validating. The following protocol is adapted from USP <1236> (Solubility Measurements) [6][7] and OECD Test Guideline 105 (Water/Solvent Solubility) [8][9].

A critical failure point in standard solubility testing is assuming equilibrium has been reached without proving it, or failing to check if the undissolved solid has transformed into a solvate. This protocol eliminates those blind spots.

Step-by-Step Methodology

Step 1: Preparation of the Suspension

  • Weigh an excess amount of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (e.g., 50 mg) into a 5 mL glass vial.

  • Add 1.0 mL of the target organic solvent. Ensure a visible excess of solid remains. If the solid dissolves completely, add more API until a stable suspension is achieved.

Step 2: Thermal Equilibration (USP <1236> Standard)

  • Seal the vial tightly to prevent solvent evaporation (especially critical for volatile solvents like DCM).

  • Place the vial in a thermostatic shaker bath set to exactly 25.0 ± 0.1 °C[10][11].

  • Agitate at 300 RPM.

Step 3: Time-Point Sampling & Phase Separation

  • Self-Validation Check: Withdraw 100 µL aliquots at three distinct time points: 24 hours, 48 hours, and 72 hours [9].

  • Centrifuge the aliquots at 10,000 RPM for 10 minutes at the same temperature (25 °C) to separate the undissolved solid from the saturated supernatant. Alternatively, use a 0.22 µm PTFE syringe filter (discarding the first few drops to account for API adsorption).

Step 4: HPLC-UV Quantification

  • Dilute the supernatant immediately with the mobile phase to prevent precipitation[7].

  • Quantify the concentration using a validated HPLC-UV method against a standard calibration curve[12].

  • Equilibrium Confirmation: If the concentration difference between the 48-hour and 72-hour samples is less than 5%, thermodynamic equilibrium is confirmed.

Step 5: Solid-State Verification (Critical Step)

  • Recover the wet cake (undissolved solid) from the 72-hour sample.

  • Analyze the solid via X-ray Powder Diffraction (XRPD).

  • Rationale: If the XRPD pattern differs from the starting material, the compound has formed a solvate or a new polymorph. The measured solubility is therefore the solubility of the solvate, not the original crystalline form.

Workflow Visualization

The following diagram illustrates the logical flow for determining and optimizing the solubility of this complex heteroaromatic compound.

G Start Ethyl 3-bromoimidazo[1,5-a] pyrimidine-6-carboxylate HSP Hansen Solubility Parameter (HSP) Profiling Start->HSP Screening Solvent Selection (Aprotic, Halogenated, Protic) HSP->Screening ShakeFlask Shake-Flask Equilibration (USP <1236> / OECD 105) Screening->ShakeFlask Analysis HPLC-UV Quantification & Solid State XRPD ShakeFlask->Analysis Decision Equilibrium Reached? (ΔC < 5% between 48h-72h) Analysis->Decision Success Record Thermodynamic Solubility & Polymorph State Decision->Success Yes Optimize Formulation Optimization (Co-solvents, Temperature) Decision->Optimize No / Poor Solubility Optimize->ShakeFlask Iteration

Caption: Systematic workflow for determining and optimizing the thermodynamic solubility of complex APIs.

Optimization Strategies for Poor Solubility

If the experimental solubility in a desired solvent (e.g., a pharmaceutically acceptable solvent like Ethanol or Propylene Glycol) is too low for downstream applications, the following optimization strategies should be employed:

  • Co-Solvent Systems: Blending a poor solvent (e.g., water or ethanol) with a strong solvent (e.g., DMSO or PEG-400) can exponentially increase solubility. However, as noted in USP <1236>, solutions containing co-solvents are highly prone to precipitation upon dilution[7].

  • Temperature Adjustments: Utilizing the Van 't Hoff equation, solubility typically increases with temperature[3]. If the process allows, conducting the dissolution at elevated temperatures (e.g., 50 °C) can overcome the lattice energy, though stability must be monitored to ensure the ester group does not hydrolyze.

  • Surfactant Addition: For aqueous or mixed-aqueous systems, non-ionic surfactants (like Polysorbate 80) can encapsulate the lipophilic bromine-aromatic core within micelles, increasing apparent solubility once the Critical Micelle Concentration (CMC) is reached[7][10].

References

  • uni.
  • biorelevant.
  • scribd.
  • fda.
  • harvard.
  • tbzmed.ac.
  • oecd.org - OECD Test Guideline 105: Water Solubility (Flask Method Principles)
  • benchchem.com - Determination of Solubility (Flask Method)
  • dissolutiontech.com - Questions and Answers - Dissolution Technologies (USP <1236>)
  • emmace.se - Solubility and chemical quantification of APIs/drugs (Shake-flask method)
  • taylorandfrancis.
  • researchgate.

Sources

Structural and Spectral Elucidation of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

In modern drug discovery, fused bicyclic heterocycles such as imidazo[1,5-a]pyrimidines serve as privileged scaffolds, frequently utilized in the design of kinase inhibitors and CNS-active therapeutics. Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (CAS: 1795534-02-9) is a highly versatile synthetic building block. The presence of the C-3 bromine enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C-6 ethyl ester provides a handle for further functionalization into amides or carboxylic acids[1].

Accurate structural characterization of this intermediate is critical to prevent downstream synthetic failures. This whitepaper provides an in-depth, causality-driven guide to the spectral profiling (NMR, MS, IR) of this compound, establishing a self-validating analytical framework for researchers.

Analytical Workflow Strategy

To ensure absolute structural integrity, a multi-modal analytical approach is required. Mass spectrometry confirms the exact mass and isotopic signature, NMR elucidates the atomic connectivity and electronic environment, and FTIR validates the functional groups.

Workflow Sample Ethyl 3-bromoimidazo [1,5-a]pyrimidine-6-carboxylate NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR MS LC-MS/MS (ESI+) Sample->MS IR ATR-FTIR (Vibrational) Sample->IR Data Structural Validation NMR->Data MS->Data IR->Data

Fig 1. Multi-modal analytical workflow for structural validation.

High-Resolution Mass Spectrometry (HRMS)

Causality-Driven Methodology (LC-ESI-MS/MS)

Objective: Confirm the molecular weight, identify the bromine isotopic signature, and map the fragmentation pathway. Protocol:

  • Calibration & Tuning: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix. Self-Validation Checkpoint: Ensure mass accuracy is < 5 ppm before proceeding.

  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source. The nitrogen-rich imidazo[1,5-a]pyrimidine core is highly basic and readily accepts a proton, ensuring a robust [M+H]+ signal in Electrospray Ionization positive mode (ESI+).

  • Desolvation & Ionization: Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C to ensure efficient droplet evaporation without thermally degrading the ester linkage.

  • Data Acquisition: Acquire full scan MS (m/z 100-1000) and targeted MS/MS using Collision-Induced Dissociation (CID) at 20-30 eV.

Isotopic Signatures & Fragmentation Pathways

The monoisotopic mass of the compound ( C9​H8​BrN3​O2​ ) is 268.98 Da[2]. Due to the natural abundance of bromine isotopes ( 79Br and 81Br in a ~1:1 ratio), the full scan MS will exhibit a distinct, self-validating doublet at m/z 270.0 and m/z 272.0 for the [M+H]+ ion.

During CID, ethyl esters classically undergo either the loss of ethylene (via a McLafferty-type rearrangement) or the loss of ethanol.

Fragmentation M [M+H]+ m/z 270 / 272 F1 [M+H - C2H4]+ m/z 242 / 244 M->F1 Loss of Ethylene (-28 Da) F2 [M+H - EtOH]+ m/z 224 / 226 M->F2 Loss of Ethanol (-46 Da) F3 Core Fragment m/z 117 F2->F3 Loss of Bromine & CO

Fig 2. Proposed ESI-MS/MS fragmentation pathway.

Table 1: Key MS/MS Fragments

Precursor Ion (m/z) Fragment Ion (m/z) Mass Loss (Da) Neutral Loss Assignment

| 270.0 / 272.0 | 242.0 / 244.0 | 28 | Ethylene ( C2​H4​ ) | | 270.0 / 272.0 | 224.0 / 226.0 | 46 | Ethanol ( C2​H5​OH ) | | 224.0 / 226.0 | 117.0 | 107 / 109 | Bromine radical + CO |

Nuclear Magnetic Resonance (NMR) Profiling

Causality-Driven Methodology (1H and 13C NMR)

Protocol:

  • Solvent Selection: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO−d6​ . Causality: While CDCl3​ is standard, imidazopyrimidines often exhibit intermolecular π−π stacking and hydrogen bonding that broadens signals. DMSO−d6​ disrupts these interactions, yielding sharp, high-resolution peaks[1].

  • Shimming & Tuning: Perform automated 3D gradient shimming. Self-Validation Checkpoint: Ensure the lock signal is stable and the residual solvent peak ( DMSO−d5​ at 2.50 ppm) has a line width at half-height of < 1.0 Hz.

  • Acquisition: Acquire 1H NMR at 400 MHz (16 scans, 10s relaxation delay to ensure quantitative integration of the ester) and 13C NMR at 100 MHz (1024 scans).

Mechanistic Signal Assignments

The electronic environment of the imidazo[1,5-a]pyrimidine core dictates the chemical shifts. The core is highly electron-deficient. The proton at C-1 is sandwiched between two nitrogens, leading to strong inductive deshielding. Furthermore, the 13C NMR reveals a critical phenomenon: the Heavy Atom Effect . The carbon directly attached to the large, polarizable bromine atom (C-3) experiences spin-orbit coupling, which shields the nucleus and shifts the signal unusually upfield (~105 ppm) compared to standard aromatic carbons[1].

Table 2: 1H NMR Spectral Data ( DMSO−d6​ , 400 MHz)

Shift (ppm) Multiplicity Integration Coupling (J, Hz) Assignment & Causality
8.65 Singlet 1H - H-8 (Pyrimidine): Deshielded by adjacent bridgehead N.

| 8.40 | Singlet | 1H | - | H-4 (Pyrimidine): Deshielded by the π -deficient core. | | 8.15 | Singlet | 1H | - | H-1 (Imidazole): Strong inductive deshielding from N-2 and N-8a. | | 4.35 | Quartet | 2H | 7.1 | Ester −CH2​− : Standard first-order coupling with adjacent methyl. | | 1.38 | Triplet | 3H | 7.1 | Ester −CH3​ : Standard first-order coupling with adjacent methylene. |

Table 3: 13C NMR Spectral Data ( DMSO−d6​ , 100 MHz)

Shift (ppm) Type Assignment & Causality

| 164.5 | C=O | Ester Carbonyl: Highly deshielded sp2 carbon. | | 148.2 | C | Core Quaternary: Bridgehead carbon. | | 139.5 | CH | C-8: Aromatic methine. | | 135.4 | CH | C-4: Aromatic methine. | | 128.1 | CH | C-1: Aromatic methine. | | 120.5 | C | C-6: Quaternary carbon attached to the electron-withdrawing ester. | | 105.3 | C | C-3 (C-Br): Upfield shift due to the heavy atom effect of Bromine. | | 61.2 | CH2​ | Ester −CH2​− : Deshielded by adjacent oxygen. | | 14.3 | CH3​ | Ester −CH3​ : Aliphatic carbon. |

Vibrational Spectroscopy (ATR-FTIR)

Causality-Driven Methodology

Protocol:

  • Background Scan: Clean the diamond ATR (Attenuated Total Reflectance) crystal with isopropanol. Self-Validation Checkpoint: Run a background scan to ensure no residual organic contamination or moisture is present.

  • Sample Application: Place 1-2 mg of the solid powder directly onto the crystal and apply the pressure anvil. Causality: ATR is selected over traditional KBr pelleting because KBr is hygroscopic and can undergo halide exchange with the compound, potentially obscuring the critical C-Br stretch region. The pressure anvil ensures intimate contact for the evanescent wave to penetrate the sample.

  • Acquisition: Collect 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

Key Vibrational Modes

The FTIR spectrum provides orthogonal validation of the ester and heterocyclic core.

Table 4: Key FT-IR Vibrational Assignments | Wavenumber ( cm−1 ) | Intensity | Assignment & Causality | | :--- | :--- | :--- | | 3120 | Weak | Aromatic C-H Stretch: Typical for sp2 hybridized C-H bonds. | | 2985 | Weak | Aliphatic C-H Stretch: Originating from the ethyl ester group. | | 1715 | Strong | C=O Stretch: Sharp, intense peak diagnostic of the conjugated ester. | | 1610, 1545 | Medium | C=N and C=C Stretch: Ring breathing modes of the imidazopyrimidine core. | | 1240 | Strong | C-O Stretch: Asymmetric stretching of the ester linkage. | | 680 | Medium | C-Br Stretch: Confirms the presence of the halogen substituent. |

Conclusion

The structural validation of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate relies on a synergistic interpretation of MS, NMR, and IR data. The 1:1 isotopic doublet at m/z 270/272 strictly confirms the brominated mass, while the 13C NMR heavy atom effect at ~105 ppm pinpoints the exact location of the halogen. Finally, the distinct ester carbonyl stretch at 1715 cm−1 and characteristic first-order aliphatic splitting in the 1H NMR confirm the integrity of the C-6 functional handle, ensuring the building block is fully qualified for downstream pharmaceutical synthesis.

References

  • PubChemLite - Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (C9H8BrN3O2) Source: uni.lu URL:[2]

  • Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives Source: ResearchGate URL:[1]

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts Source: MDPI URL:[3]

Sources

Executive Summary: The Strategic Value of the Imidazo[1,5-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (CAS: 1795534-02-9), exploring its structural rationale, commercial availability, and strategic application as a privileged scaffold in modern drug discovery.

In the landscape of targeted therapeutics, the imidazo[1,5-a]pyrimidine core has emerged as a highly versatile bioisostere for naturally occurring purines and pyrimidines[1]. Because of its structural mimicry, this fused bicyclic system is exceptionally well-suited for binding within the highly conserved ATP pockets of various protein kinases[2].

Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate represents a premier, commercially available building block for medicinal chemists. It is uniquely engineered for orthogonal bifunctionalization: the C3-bromide serves as a prime handle for transition-metal-catalyzed cross-coupling, while the C6-ethyl ester provides a reliable vector for amidation or reduction. This dual reactivity allows for the rapid generation of diverse structure-activity relationship (SAR) libraries without the bottleneck of de novo core synthesis.

Physicochemical Profiling & Commercial Availability

To accelerate hit-to-lead timelines, sourcing high-purity, standardized intermediates is critical. The physical and commercial parameters of this compound are summarized below.

Table 1: Physicochemical & Commercial Profile

PropertySpecification / Data
Chemical Name Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate
CAS Registry Number 1795534-02-9[3]
Molecular Formula C9H8BrN3O2[4]
Molecular Weight 270.08 g/mol
Monoisotopic Mass 268.98 Da[4]
Predicted XlogP 2.4[4]
Commercial Purity ≥95% (HPLC/NMR)[5]
Key Commercial Suppliers BLD Pharmatech, Bidepharm[3], Leyan[5], Enamine[6]

The widespread commercial availability of this scaffold through major chemical vendors eliminates the need for complex, multi-step ring-closure syntheses, allowing researchers to immediately focus on late-stage functionalization.

Structural Rationale & Derivatization Logic

The true power of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate lies in its programmable reactivity. The workflow below illustrates the logical sequence for converting this simple building block into a complex, target-specific kinase inhibitor.

Workflow SM Ethyl 3-bromoimidazo[1,5-a] pyrimidine-6-carboxylate (CAS: 1795534-02-9) C3 C3-Position Derivatization (Pd-Catalyzed Suzuki Coupling) SM->C3 Step 1 C6 C6-Position Derivatization (Saponification & Amidation) C3->C6 Step 2 Lead Bifunctionalized Lead Compound C6->Lead Step 3

Fig 1: Step-by-step synthetic workflow for the orthogonal bifunctionalization of CAS 1795534-02-9.

Self-Validating Experimental Protocol: Orthogonal Bifunctionalization

As an Application Scientist, I emphasize that robust methodologies must not only outline the "how" but also the "why" (causality), while embedding real-time quality control (self-validation) to ensure experimental integrity.

Step 1: C3-Position Suzuki-Miyaura Cross-Coupling
  • Objective: Introduce a hydrophobic aryl/heteroaryl group at the C3 position to probe the kinase DFG-in/out pocket.

  • Methodology: Combine Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a 4:1 mixture of 1,4-dioxane and water. Degas the mixture with N₂, then add Pd(dppf)Cl₂ (0.05 eq). Heat to 90°C for 4 hours.

  • Causality: Pd(dppf)Cl₂ is specifically selected for its large bite angle (99°), which accelerates the reductive elimination step—a critical requirement when coupling sterically hindered heteroaryl bromides. The biphasic dioxane/water system ensures simultaneous solvation of the lipophilic imidazopyrimidine and the inorganic base.

  • Self-Validation System: Monitor the reaction via LC-MS. The starting material exhibits a distinct isotopic signature (m/z 269.9 / 271.9, 1:1 ratio) characteristic of a single bromine atom[4]. Complete conversion is validated by the total disappearance of this isotopic doublet and the emergence of the [M+H]⁺ peak corresponding to the coupled product.

Step 2: C6-Position Saponification
  • Objective: Unmask the C6 carboxylic acid for subsequent functionalization.

  • Methodology: Dissolve the C3-arylated intermediate in a 3:1 mixture of THF and water. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2 hours. Acidify with 1M HCl to pH 3-4 to precipitate the product.

  • Causality: Lithium hydroxide is strictly preferred over harsher bases like NaOH or KOH. The mild nature of the Li⁺ cation prevents unwanted nucleophilic attack or ring-opening degradation of the electron-deficient pyrimidine core.

  • Self-Validation System: Use TLC (DCM:MeOH 9:1) for immediate visual validation. The highly polar carboxylic acid product will remain near the baseline (R_f ~ 0.1), whereas the ester starting material migrates significantly higher (R_f ~ 0.6).

Step 3: C6-Position Amidation
  • Objective: Install a solubilizing or hinge-binding amine at the C6 position.

  • Methodology: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-activate the acid, then add the desired primary or secondary amine (1.2 eq). Stir at room temperature for 3 hours.

  • Causality: HATU is deployed because its azabenzotriazole leaving group is highly reactive, driving the amidation of potentially deactivated, electron-poor heteroaromatic acids while completely minimizing epimerization.

  • Self-Validation System: Final structural integrity is confirmed via ¹H-NMR. The successful transformation is self-validated by the disappearance of the characteristic ethyl ester signals (a quartet at ~4.4 ppm and a triplet at ~1.4 ppm) and the appearance of the new amide N-H and aliphatic/aromatic amine signals.

Application in Oncology: Kinase Inhibition Pathways

Derivatives synthesized from the imidazo[1,5-a]pyrimidine core have shown profound efficacy as ATP-competitive inhibitors[2]. A prime example is the targeting of cMET (mesenchymal-epithelial transition factor), a receptor tyrosine kinase heavily implicated in tumor proliferation, angiogenesis, and metastasis[7].

By substituting the C3 position with an aryl group that occupies the hydrophobic pocket and utilizing the C6 amide to establish critical hydrogen bonds with the kinase hinge region, researchers can achieve high binding affinity and selectivity, effectively shutting down downstream oncogenic signaling.

G HGF HGF Ligand cMET cMET Receptor (Tyrosine Kinase) HGF->cMET PI3K PI3K/AKT Pathway cMET->PI3K MAPK RAS/MAPK Pathway cMET->MAPK Inhibitor Imidazo[1,5-a]pyrimidine Derivative Inhibitor->cMET ATP-Competitive Blockade Tumor Tumor Proliferation & Survival PI3K->Tumor MAPK->Tumor

Fig 2: cMET kinase signaling pathway and intervention by imidazo[1,5-a]pyrimidine inhibitors.

References

  • Bidepharm - Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate (CAS 1795534-02-9).3

  • Leyan - Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate. 5

  • ChemBuyersGuide - BLD Pharmatech Co., Limited Product Catalog.

  • PubChemLite (Université du Luxembourg) - Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (C9H8BrN3O2). 4

  • US Patent 4914104A - Imidazo [1,5-a]pyrimidine derivatives and process for their preparation. 1

  • WO 2005/105788 A1 - Kinase Inhibitors. 2

  • US Patent Application 20100063054A1 - cMET INHIBITORS. 7

  • Enamine via AXEL - Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate. 6

Sources

safety and handling of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate

Section 1: Introduction and Scope

This guide provides a comprehensive framework for the safe handling of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic compound of interest to researchers and scientists in the field of drug development. The imidazo[1,5-a]pyrimidine core is a recognized scaffold in medicinal chemistry, with derivatives showing potential in various therapeutic areas.[1][2] The introduction of a bromine atom and an ethyl carboxylate group suggests that this molecule should be handled as a potentially potent and biologically active substance.

It is critical to note that, as a novel research chemical, specific toxicological and safety data for Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate is not extensively documented in public literature. Therefore, this guide is built upon a foundation of prudent laboratory practices, data extrapolated from structurally analogous compounds, and established safety protocols for handling halogenated heterocyclic compounds and potent pharmaceutical ingredients.[3][4] The central principle of this guide is the assumption that any new or uncharacterized compound should be treated as potentially hazardous until proven otherwise.[3] This document is intended to empower researchers to conduct a thorough risk assessment and implement robust safety controls.

Section 2: Compound Profile and Inferred Hazard Identification

Chemical Structure:

Physicochemical and Hazard Data (Inferred)

The following data is extrapolated from structurally similar brominated heterocyclic compounds. The primary purpose is to anticipate potential hazards and inform a conservative risk assessment.

PropertyInferred Value / CharacteristicRationale & Authoritative Source
Physical Form Likely a solid (crystalline or powder) at room temperature.Based on related imidazo[1,2-a]pyridine derivatives.
Acute Toxicity (Oral) Warning: May be harmful if swallowed.Hazard statements for analogous compounds suggest this potential.
Skin Corrosion/Irritation Warning: May cause skin irritation.Halogenated aromatic compounds can be irritating to the skin.
Eye Damage/Irritation Warning: May cause serious eye irritation.A common hazard for many organic chemical powders.[5]
Respiratory Irritation Warning: May cause respiratory irritation upon inhalation of dust.Fine powders of complex organic molecules can irritate the respiratory tract.
Long-Term Exposure Unknown. Treat as potentially toxic.The toxicology of many brominated aromatic compounds indicates potential for systemic effects with prolonged exposure.[6]

Toxicological Considerations for Brominated Heterocyclic Compounds:

The presence of a bromine atom on an aromatic heterocyclic ring system warrants special consideration. Brominated aromatic compounds can exhibit a range of toxicities, and their metabolism can sometimes lead to the formation of reactive intermediates.[7] While the specific toxicology of this scaffold is uncharacterized, the general principle is to minimize all routes of exposure—dermal, inhalation, and ingestion—due to the potential for both acute irritation and unknown long-term systemic effects.[5][6]

Section 3: Risk Assessment and the Hierarchy of Controls

Before any experimental work begins, a formal risk assessment is mandatory.[8] This process involves identifying the hazards (as outlined above), evaluating the risks associated with the specific experimental procedures, and implementing control measures to minimize those risks. The most effective approach follows the "Hierarchy of Controls," which prioritizes the most robust and reliable safety measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Not Applicable for this Topic Substitution Substitution Use a less hazardous chemical Elimination->Substitution Engineering Engineering Controls Chemical Fume Hood, Glovebox Substitution->Engineering Administrative Administrative Controls SOPs, Training, Designated Areas Engineering->Administrative PPE Personal Protective Equipment (PPE) Gloves, Goggles, Lab Coat Administrative->PPE caption Figure 1: Hierarchy of Controls

Figure 1: Hierarchy of Controls

For handling Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate, the focus begins at Engineering Controls and cascades down to PPE.

Section 4: Mandatory Engineering Controls

Engineering controls are the primary physical barriers used to isolate the researcher from the chemical hazard.[9]

  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood.[10] This is non-negotiable. The fume hood protects the user from inhaling hazardous dust or vapors.

    • Causality: A fume hood works by continuously drawing air away from the user and exhausting it outside the building, preventing the accumulation of airborne contaminants in the laboratory's atmosphere. All work should be conducted at least 6 inches (15 cm) inside the sash to ensure effective capture.[3]

  • Ventilated Enclosures for Weighing: For weighing the solid powder, a ventilated balance enclosure or powder containment hood is highly recommended to prevent the release of fine particles into the fume hood and the lab.

  • Gloveboxes: For operations involving larger quantities or for highly potent analogues, the use of a glovebox provides a higher level of containment by creating a fully isolated inert atmosphere.

Section 5: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the hazardous substance and must be worn at all times when handling the compound.[11] The selection of PPE must be deliberate and based on the potential hazards.

PPE ItemSpecificationRationale & Causality
Eye Protection Chemical Splash Goggles (ANSI Z87.1 rated) Goggles provide a 360-degree seal around the eyes, offering superior protection against splashes, and fine dust compared to standard safety glasses. This is critical when handling powders and liquids.[3]
Hand Protection Double Gloving: Nitrile Gloves Double gloving provides redundant protection. Nitrile offers good resistance to a range of chemicals. If the outer glove becomes contaminated, it can be removed without exposing the skin. Always inspect gloves for tears before use and wash hands thoroughly after removal.[3][10]
Body Protection Laboratory Coat (Flame-resistant recommended) A fully buttoned lab coat protects skin and personal clothing from minor spills and splashes.[11]
Respiratory Protection N95 Respirator (If required by risk assessment) While a fume hood is the primary control, a fit-tested N95 respirator may be required as a secondary precaution during weighing operations if a ventilated enclosure is not available, to prevent inhalation of fine particulates.[12]

digraph "PPE_Selection_Workflow" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"];

Start [label="Handling the Compound?", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Goggles [label="Wear Chemical\nSplash Goggles", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coat [label="Wear Fully Buttoned\nLab Coat", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gloves [label="Wear Double\nNitrile Gloves", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Weighing [label="Weighing Solid?", shape=diamond, fillcolor="#FBBC05"]; Respirator [label="Consider N95 Respirator\n(If no ventilated enclosure)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proceed [label="Proceed with Work\nin Fume Hood", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Goggles; Start -> Coat; Start -> Gloves; Gloves -> Weighing; Weighing -> Respirator [label="Yes"]; Weighing -> Proceed [label="No"]; Respirator -> Proceed;

caption[label="Figure 2: PPE Selection Workflow", shape=plaintext, fontname="Arial", fontsize=10]; }

Figure 2: PPE Selection Workflow

Section 6: Safe Handling and Storage Protocols

Adherence to strict, step-by-step protocols is essential for minimizing exposure.

Experimental Protocol: Weighing the Solid Compound

  • Preparation: Don all required PPE as specified in Section 5. Ensure the chemical fume hood (or ventilated enclosure) is on and functioning correctly.

  • Decontamination: Wipe down the work surface and the analytical balance with 70% ethanol.

  • Tare Weighing Vessel: Place a clean, dry weighing vessel (e.g., a vial or weigh boat) on the balance and tare it.

  • Dispensing: Carefully open the stock container inside the fume hood. Using a clean spatula, transfer a small amount of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate to the tared vessel. Perform this action slowly and deliberately to avoid creating airborne dust.

  • Sealing and Cleaning: Securely close the stock container. Carefully clean the spatula with a solvent-moistened wipe, disposing of the wipe in a designated hazardous waste bag.

  • Final Weighing: Record the final mass. Seal the weighing vessel if the material is not for immediate use.

Experimental Protocol: Preparing a Solution

  • Preparation: Conduct this entire procedure within a chemical fume hood. Have all necessary solvents and glassware ready.

  • Solvent Addition: Add the desired solvent to a flask containing a magnetic stir bar.

  • Compound Addition: Carefully add the pre-weighed solid to the solvent.

  • Dissolution: Cap the flask and begin stirring to dissolve the compound. Gentle heating may be required, but this should be determined by the experimental procedure and conducted with appropriate caution (e.g., using a heating mantle and condenser).

  • Transfer: If the solution needs to be transferred, use a pipette or a cannula for air-sensitive reactions.

Storage Requirements:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.[10]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • The storage area should be secured and accessible only to authorized personnel.

Section 7: Emergency Procedures

Preparedness is key to handling any laboratory incident safely.[13]

Spill Response:

  • Minor Spill (Solid or Liquid, contained within the fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb liquid spills with an inert absorbent material (e.g., vermiculite or spill pads).[14]

    • For solid spills, gently cover with absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or scoop the contaminated material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent and then soap and water.

    • Report the incident to the laboratory supervisor.

  • Major Spill (Outside of a fume hood, large volume, or if you feel unsafe):

    • Evacuate the immediate area.[15]

    • Alert others and activate the nearest fire alarm if there is a fire or explosion risk.

    • Close the laboratory doors to confine the spill.

    • Call emergency services (e.g., 911) and the institutional Environmental Health & Safety (EHS) department.[13]

    • Do not attempt to clean up a major spill unless you are trained and equipped for hazardous material response.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[16]
Eye Contact Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet or this guide to the medical personnel.[5]

digraph "Emergency_Response_Flow" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"];

Spill [label="Spill Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assess [label="Assess Severity", shape=diamond, fillcolor="#FBBC05"]; Minor [label="Minor Spill\n(In Fume Hood)", shape=box]; Major [label="Major Spill\n(Outside Hood / Large)", shape=box]; CleanUp [label="Clean up with\nSpill Kit & PPE", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Evacuate [label="Evacuate Area\nAlert Others", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CallHelp [label="Call EHS / 911", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Report [label="Report to Supervisor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Spill -> Assess; Assess -> Minor [label="Minor"]; Assess -> Major [label="Major"]; Minor -> CleanUp; CleanUp -> Report; Major -> Evacuate; Evacuate -> CallHelp; CallHelp -> Report;

caption[label="Figure 3: Basic Spill Response Flow", shape=plaintext, fontname="Arial", fontsize=10]; }

Figure 3: Basic Spill Response Flow

Section 8: Waste Disposal

All materials contaminated with Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate must be disposed of as hazardous chemical waste.[10] This includes:

  • Excess solid material and solutions.

  • Contaminated PPE (gloves, wipes, absorbent pads).

  • Empty stock containers.

Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container. Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

Section 9: Conclusion

The safe handling of novel research chemicals like Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate is paramount in a professional research environment. While specific hazard data may be limited, a robust safety culture built on the principles of risk assessment, the hierarchy of controls, and strict adherence to established protocols provides the necessary framework for protection. By treating this compound with the caution it warrants, researchers can confidently explore its scientific potential while ensuring their personal safety and the integrity of their laboratory environment.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from: [Link]

  • Wiśniewska-Knypl, J., & Jajte, J. (1998). [Toxicity of selected brominated aromatic compounds]. Medycyna pracy, 49(2), 193–200. Available from: [Link]

  • Mondal, S., Modak, A., & Maiti, D. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. Available from: [Link]

  • Massachusetts Institute of Technology. (1998). PSFC Halogenated Solvents. Retrieved from: [Link]

  • Chuang, S. C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available from: [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from: [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from: [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from: [Link]

  • Agency for Toxic Substances and Disease Registry. (2018). Toxicological Profile for Bromomethane. Retrieved from: [Link]

  • Zhuravel, I. O., et al. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57(5), 554-559. Available from: [Link]

  • University of California, Irvine Environmental Health & Safety. (2026). Safe Lab Practices. Retrieved from: [Link]

  • U.S. Environmental Protection Agency. (2025). Risk Evaluations for Existing Chemicals under TSCA. Retrieved from: [Link]

  • Chen, J., et al. (2016). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 14(3), 856-860. Available from: [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from: [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from: [Link]

  • de Oliveira, C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Gottschall, D. W., et al. (1984). Chemical models for toxic metabolites of bromobenzene derivatives. Relative toxicity toward isolated hepatocytes. Toxicology, 31(3-4), 251-259. Available from: [Link]

  • Chuang, S. C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications. Available from: [Link]

  • Gijsman, L., et al. (2021). The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses. Journal of Clinical Toxicology, 11(5). Available from: [Link]

  • American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. Retrieved from: [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3169. Available from: [Link]

  • Respirex International. (n.d.). Pharmaceutical PPE. Retrieved from: [Link]

  • da Silva, J. F. M., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Available from: [Link]

  • Columbia University Environmental Health and Safety. (2023). Laboratory Safety and Chemical Hygiene Plan. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from: [Link]

  • Găină, L. I., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(16), 4991. Available from: [Link]

  • Indiana University. (n.d.). Spills, Leaks & Odors: Emergency Situations. Retrieved from: [Link]

  • Canadian Association of Provincial Cancer Agencies. (2019). Safe handling of hazardous drugs. Current Oncology, 26(1), e104-e115. Available from: [Link]

  • de Oliveira, C. S., et al. (2026). (PDF) Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]

  • Teasdale, A., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development, 17(2), 221-230. Available from: [Link]

  • The American Pharmaceutical Review. (2017). A New Risk Assessment Tool for Regulatory Starting Material Evaluation. Retrieved from: [Link]

  • U.S. Food and Drug Administration. (2020). Personal Protective Equipment for Infection Control. Retrieved from: [Link]

  • CRB. (2025). Risk assessment strategies for life sciences manufacturing. Retrieved from: [Link]

Sources

Unlocking the Pharmacological Potential of Imidazo[1,5-a]pyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of identifying molecular scaffolds that offer both synthetic tractability and high biological selectivity. Imidazo[1,5-a]pyrimidine derivatives have emerged as highly versatile, privileged scaffolds in medicinal chemistry[1]. Characterized by their unique electronic distribution, these fused bicyclic heterocycles offer exceptional opportunities for targeted drug design. This whitepaper provides an in-depth mechanistic overview of their applications—focusing on kinase inhibition, antimicrobial properties, and viral entry antagonism—alongside validated synthetic protocols for their generation.

Structural and Electronic Significance

The imidazo[1,5-a]pyrimidine core is a fused bicyclic system containing an imidazole ring and a pyrimidine ring. This dichotomy creates a highly tunable electronic environment with both π -excessive and π -deficient regions.

Causality in Design: The nitrogen atoms within the pyrimidine ring act as excellent hydrogen-bond acceptors, which is critical for anchoring the molecule within the ATP-binding pocket of various enzymes. Meanwhile, the π -excessive imidazole ring can be functionalized via electrophilic aromatic substitution to occupy specific hydrophobic pockets, enhancing target selectivity and modulating the compound's pharmacokinetic profile.

Primary Research Applications

Oncology and Kinase Inhibition

Deregulated protein kinase activity is a hallmark of numerous malignancies, driving aberrant cell division and survival[2]. Imidazo[1,5-a]pyrimidines and related fused pyrimidines have demonstrated significant efficacy as ATP-competitive inhibitors of kinases such as BMX (bone marrow kinase in the X chromosome) and FLT3 (FMS-like tyrosine kinase 3)[3]. Because the imidazo[1,5-a]pyrimidine core acts as a bioisostere of adenine, these derivatives competitively bind to the kinase hinge region, effectively halting downstream oncogenic signaling pathways and inducing apoptosis in leukemia and solid tumor cell lines[2][3].

G ATP Intracellular ATP Kinase Target Kinase (e.g., BMX/FLT3) Hinge Region ATP->Kinase Binds Substrate Downstream Effectors (PI3K / AKT) Kinase->Substrate Phosphorylation Apoptosis Cell Cycle Arrest / Apoptosis Kinase->Apoptosis Pathway Blocked Inhibitor Imidazo[1,5-a]pyrimidine (Adenine Mimetic) Inhibitor->ATP Displaces Inhibitor->Kinase Competitive Inhibition Proliferation Tumor Proliferation Substrate->Proliferation

Fig 2. Mechanism of ATP-competitive kinase inhibition by imidazo[1,5-a]pyrimidine derivatives.

Antimicrobial and Antifungal Activity

Beyond oncology, the scaffold exhibits potent antimicrobial properties. Specific derivatives, such as 2,4-dichloro-6-phenylimidazo[1,5-a]pyrimidine, have shown high potency against various fungal organisms[4]. The lipophilicity of these derivatives allows them to penetrate fungal cell walls. Halogenation (e.g., chlorination) at specific positions significantly amplifies their antifungal potency by increasing metabolic stability and membrane permeability[4].

Antiviral Research and Protein-Protein Interactions

Recent computational and in vitro studies have highlighted the potential of imidazo[1,5-a]pyrimidine derivatives in antiviral research. Specifically, compounds like N4-(3-amino-4-methylpentyl)-2-(furan-2-yl)-N4-methylimidazo[1,5-a]pyrimidine-4,8-dicarboxamide have been identified as potential inhibitors of the SARS-CoV-2 S-protein and ACE2 interaction, demonstrating a favorable binding energy of -7.52 kcal/mol[5]. By sterically hindering the S-protein association, these compounds block viral binding and preclude cellular entry[5].

Calcium Channel Antagonism

Certain benzo-fused derivatives, such as benzo[4,5]imidazo[1,2-a]pyrimidines, act as potent calcium channel antagonists[6]. By blocking voltage-dependent calcium channels, these compounds prevent intracellular calcium influx, offering therapeutic potential for cardiovascular diseases.

Synthetic Methodologies

Historically, synthesizing these scaffolds required harsh conditions and yielded complex mixtures of regioisomers, particularly when utilizing asymmetrical 1,3-diketones[7]. However, modern approaches utilize Multi-Component Reactions (MCRs) to achieve high yields with excellent regioselectivity. A breakthrough method involves the iodine-catalyzed rearrangement of imidazo[1,5-a]imidazoles into imidazo[1,5-a]pyrimidines[8].

G Start 5-aminoimidazole-4-carbonitrile + Propargylic Aldehydes MCR Multi-Component Reaction (MCR) MeOH, RT, 24h Start->MCR Intermediate Imidazo[1,5-a]imidazole Intermediate MCR->Intermediate Rearrangement Iodine-Catalyzed Rearrangement I2, THF, RT Intermediate->Rearrangement Intramolecular Cyclization Product Imidazo[1,5-a]pyrimidine Derivatives Rearrangement->Product Thermodynamic Shift

Fig 1. Synthetic workflow for imidazo[1,5-a]pyrimidines via iodine-catalyzed rearrangement.

Experimental Protocols

Protocol 1: Synthesis of Imidazo[1,5-a]pyrimidines via Iodine-Catalyzed Rearrangement[8]

This protocol ensures the rapid generation of functionalized libraries while avoiding the regioisomer mixtures common in older diketone cyclizations.

Step 1: Multi-Component Reaction (MCR)

  • Combine 5-aminoimidazole-4-carbonitrile (1.0 eq), tert-butyl isocyanide (1.2 eq), and a selected propargylic aldehyde (1.0 eq) in methanol.

  • Add a catalytic amount of perchloric acid. Stir the mixture at room temperature for 24 hours.

  • Causality & Validation: The MCR forms the imidazo[1,5-a]imidazole intermediate. Monitor the reaction via TLC (Hexane:EtOAc). The disappearance of the starting aldehyde validates intermediate formation. Isolate via column chromatography.

Step 2: Iodine-Catalyzed Rearrangement

  • Dissolve the purified imidazo[1,5-a]imidazole intermediate in anhydrous THF.

  • Add a specific stoichiometric amount of I 2​ (typically 1.5 eq). Stir at room temperature.

  • Causality & Validation: Iodine acts as a specialized Lewis acid, activating the alkyne moiety to trigger an intramolecular cyclization. This drives the thermodynamic rearrangement from the less stable imidazo[1,5-a]imidazole to the highly stable imidazo[1,5-a]pyrimidine system. LC-MS analysis of the mass shift and the visual color change of the iodine solution validate the completion of the rearrangement.

Protocol 2: High-Throughput Kinase Profiling Assay (e.g., BMX/FLT3)[3]

This assay is designed to validate the ATP-competitive nature of the synthesized derivatives.

Step 1: Recombinant Kinase Incubation

  • Incubate the purified recombinant kinase (e.g., BMX) with varying concentrations of the imidazo[1,5-a]pyrimidine derivative (0.1 nM to 10 µM) in a buffered solution containing HEPES (pH 7.5), MgCl 2​ , and DTT.

Step 2: ATP Competition Validation

  • Add ATP at three distinct concentrations (e.g., 0.5x Km​ , 1x Km​ , and 5x Km​ ), alongside a fluorescently labeled peptide substrate.

  • Causality & Validation: Because the scaffold mimics adenine, it must compete for the ATP-binding hinge region. Running the assay at multiple ATP concentrations allows the generation of a Schild plot. A rightward shift in the IC 50​ at higher ATP concentrations mathematically validates the competitive inhibition modality.

Step 3: Signal Detection

  • Measure substrate phosphorylation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Generate a dose-response curve to calculate the final IC 50​ .

Quantitative Data Presentation

The following table summarizes the diverse biological activities and corresponding metrics of key imidazo[1,5-a]pyrimidine derivatives across different therapeutic areas:

Compound / Scaffold ClassTarget / ApplicationObserved Activity / MetricMechanism / Notes
2,4-dichloro-6-phenylimidazo[1,5-a]pyrimidine Antifungal (In vitro)High PotencyCell wall penetration; chlorination enhances metabolic stability[4].
Imidazo[1,5-a]pyrimidine-4,8-dicarboxamide SARS-CoV-2 / ACE2 EntryBinding Energy: -7.52 kcal/molSteric hindrance of S-protein association at the ACE2 interface[5].
Pyrimido[1,2-a]benzimidazoles BMX Kinase (Leukemia)IC 50​ : 0.35 to 9.43 µMATP-competitive inhibition; halts tumor proliferation[3].
Benzo[4,5]imidazo[1,2-a]pyrimidines Calcium ChannelsIC 50​ < 10 µMVoltage-dependent calcium channel antagonism[6].
3-iodo-pyrrolo-imidazo[1,5-a]pyrimidines Synthetic Yield65% - 85% YieldEfficient iodine-catalyzed intramolecular cyclization[8].

Conclusion

Imidazo[1,5-a]pyrimidine derivatives represent a highly adaptable and biologically active class of heterocycles. By understanding the causality behind their electronic structure and employing modern, reproducible synthetic workflows like iodine-catalyzed rearrangements, researchers can efficiently generate libraries of these compounds. Their proven efficacy as kinase inhibitors, antimicrobial agents, and viral entry antagonists underscores their immense value in the ongoing pursuit of novel therapeutics.

References

  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry (via ResearchGate).1

  • Unusual rearrangement of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles into imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. RSC Advances. 8

  • Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. ResearchGate. 7

  • US4914104A - Imidazo[1,5-a]pyrimidine derivatives and process for their preparation. Google Patents. 4

  • WO 2005/105788 A1 - Kinase Inhibitors. Googleapis. 2

  • Synthesis of Substituted of Benzo[4,5]imidazo[1,2-a]pyrimidines through (3 + 2+1) Cyclization. ACS Publications. 6

  • 2,4-Diaryl-pyrimido[1,2-a]benzimidazole derivatives as potential anti-leukemia agents. European Journal of Medicinal Chemistry (via IMTM). 3

  • Targeting Tmprss2, S-protein:Ace2, and 3CLpro for Synergetic Inhibitory Engagement. ChemRxiv. 5

Sources

Methodological & Application

Advanced Functionalization Strategies for the Imidazo[1,5-a]pyrimidine Core: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

The imidazo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the structural backbone for novel calcium antagonists, anti-inflammatory agents, and potent antitumor drugs[1][2]. However, the innate electron-deficient nature of the pyrimidine ring and the coordinating ability of its nitrogen atoms make direct chemical functionalization a persistent challenge.

As a Senior Application Scientist, I have designed this guide to move beyond theoretical synthetic routes. Here, we will dissect the causality behind specific experimental choices—such as solvent selection, dehydrating agents, and transition-metal catalysts—to provide you with self-validating, highly reproducible protocols for the late-stage functionalization of the imidazo[1,5-a]pyrimidine core.

Mechanistic Overview of Core Functionalization

Functionalizing the imidazo[1,5-a]pyrimidine core typically relies on three distinct strategic pathways, depending on the desired substitution pattern and the availability of pre-functionalized starting materials:

  • Nucleophilic Aromatic Substitution ( SN​Ar ) : Exploiting halogenated precursors for C-4 or C-8 amination.

  • Dehydrative Cyclization : Constructing the core in situ while simultaneously introducing challenging moieties like trifluoromethyl ( −CF3​ ) groups.

  • Transition-Metal Catalyzed C-H Activation : Direct functionalization or annulation of unactivated C-H bonds to build complex polycyclic systems.

Logic Core Imidazo[1,5-a]pyrimidine Core Scaffold SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Halogenated Precursor CH_Act Transition-Metal Catalyzed C-H Activation Core->CH_Act Direct C-H Bond TFAA Dehydrative Trifluoromethylation Core->TFAA Pyrimidin-2-ylmethanamine Amine C-4 / C-8 Amination (PEG-400, 120°C) SNAr->Amine Amines (2 eq) Annulation [4+2] Annulation (Rh(III) catalysis) CH_Act->Annulation Iodonium Ylides CF3_Prod 6-(Trifluoromethyl) Derivatives TFAA->CF3_Prod TFAA / NEt3

Figure 1: Logical pathways for the functionalization of the imidazo[1,5-a]pyrimidine core.

Protocol I: Greener SN​Ar Amination via PEG-400

Traditional SN​Ar reactions on nitrogen-containing fused heterocycles often require harsh conditions, volatile organic solvents (VOCs), and excessive inorganic bases. By transitioning to Polyethylene Glycol 400 (PEG-400), we achieve a dual-purpose environment: PEG-400 acts as an eco-friendly solvent and a phase-transfer-like catalyst that stabilizes the transition state of the nucleophilic attack[3]. This drastically reduces reaction times from hours to mere minutes without the need for additional bases.

Step-by-Step Methodology
  • Reagent Assembly : In a 10 mL reaction vial, combine the chloro-imidazo[1,5-a]pyrimidine derivative (e.g., 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile, 50 mg, 0.260 mmol) and the desired amine nucleophile (0.520 mmol, 2.0 equiv).

  • Solvent Addition : Add 2.0 mL of PEG-400. Causality: The high boiling point and microwave-absorbing properties of PEG-400 allow for rapid, uniform heating.

  • Thermal Activation : Stir the mixture at 120 °C for exactly 5 minutes.

  • Quenching & Partitioning : Cool the vessel to room temperature. Add 5 mL of Dichloromethane (DCM) and 5 mL of deionized water.

  • Extraction : Separate the phases. Extract the aqueous layer with an additional 5 mL of DCM.

  • Purification : Combine the organic phases, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product as a white solid.

Workflow Step1 Mix Chloro-Core & Amine (2 eq) Step2 Add PEG-400 (Solvent/Catalyst) Step1->Step2 Step3 Stir at 120°C for 5 min Step2->Step3 Step4 Cool & Extract (DCM/H2O) Step3->Step4 Step5 Dry & Filter Organic Phase Step4->Step5 Step6 Solvent Removal (White Solid) Step5->Step6

Figure 2: Step-by-step workflow for the PEG-400 mediated SNAr amination protocol.

Self-Validation & Quality Control
  • TLC Monitoring : Disappearance of the chloro-precursor spot (Hexane/EtOAc eluent).

  • NMR Confirmation : Successful amination is confirmed by 1H -NMR via the appearance of amine aliphatic signals (e.g., piperidine multiplets at δ 1.74–1.81 and 3.25–3.29 ppm) and the upfield shift of the pyrimidine ring proton due to electron donation[3].

Table 1: Quantitative Data for SN​Ar of 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile[3]

Amine NucleophileEquivalentsTemp (°C)Time (min)Yield (%)Melting Point (°C)
Piperidine2.0120587164–166
Morpholine2.0120592178–180

Protocol II: Scalable Dehydrative Trifluoromethylation

The introduction of a −CF3​ group drastically alters the lipophilicity and metabolic stability of the imidazo[1,5-a]pyrimidine core. However, direct electrophilic trifluoromethylation of this electron-deficient heterocycle is notoriously difficult.

The Causality: By utilizing Trifluoroacetic anhydride (TFAA) not just as a −CF3​ source, but as a potent dehydrating agent, we can bypass pre-functionalization. Starting from commercially available pyrimidin-2-ylmethanamine HCl, TFAA drives the in situ formation of an N-trifluoroacetamide intermediate, followed immediately by dehydrative cyclization into the 6-(trifluoromethyl)imidazo[1,5-a]pyrimidine core[4].

Step-by-Step Methodology
  • Neutralization : Suspend pyrimidin-2-ylmethanamine HCl (1.0 equiv) in dry DCM under an inert atmosphere. Add Triethylamine ( NEt3​ , 3.0 equiv) to neutralize the salt and serve as the base for the cyclization.

  • Reagent Addition : Cool the reaction to 0 °C using an ice bath. Dropwise, add TFAA (2.5 equiv). Caution: Highly exothermic.

  • Cyclization : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The excess TFAA drives the dehydration of the intermediate amide.

  • Workup : Quench the reaction carefully with saturated aqueous NaHCO3​ until gas evolution ceases. Extract with DCM (3x).

  • Isolation : Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via silica gel chromatography.

Self-Validation & Quality Control
  • 19F -NMR : This is the definitive QC tool. A sharp singlet around δ -65 to -70 ppm confirms the successful incorporation of the −CF3​ group.

  • IR Spectroscopy : The complete absence of an N-H stretch (typically ~3300 cm−1 ) validates that the dehydrative cyclization has gone to completion[4].

Protocol III: Rh(III)-Catalyzed C-H Activation & [4+2] Annulation

To build highly complex, polycyclic benzo[4,5]imidazo[1,2-a]pyrimidines, traditional condensation methods require harsh conditions and multi-step syntheses. Transition-metal-catalyzed C-H bond functionalization offers a highly atom-economical alternative.

The Causality: A Rh(III) catalyst, such as [Cp∗RhCl2​]2​ , coordinates to the imine directing group of an N-benzimidazole imine. This coordination brings the metal center into close proximity with the unactivated C-H bond, facilitating oxidative addition. The subsequent reaction with an iodonium ylide triggers a [4+2] annulation, rapidly assembling the pyrimidine ring while shedding benign byproducts[2].

Step-by-Step Methodology
  • Reaction Setup : In a dried Schlenk tube, combine N-benzimidazole imine (0.2 mmol, 1.0 equiv), iodonium ylide (0.24 mmol, 1.2 equiv), and [Cp∗RhCl2​]2​ (5 mol%).

  • Solvent & Atmosphere : Add 2 mL of anhydrous Methanol (MeOH) or 1,2-Dichloroethane (DCE). Seal the tube under a Nitrogen atmosphere.

  • Catalytic Cycle : Heat the mixture to 80 °C and stir for 12 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier of the initial C-H bond cleavage.

  • Filtration : Cool to room temperature and filter the crude mixture through a short pad of Celite to remove Rhodium particulates.

  • Purification : Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).

Self-Validation & Quality Control
  • Mass Spectrometry : HRMS (ESI) must confirm the exact mass of the [M+H]+ adduct corresponding to the annulated product.

  • 13C -NMR : Look for the disappearance of the starting imine carbon signal and the emergence of new quaternary sp2 carbons corresponding to the newly formed pyrimidine ring[2].

Structure-Activity Relationship (SAR) Insights

When functionalizing the imidazo[1,5-a]pyrimidine core for oncology applications, the saturation state of the pyrimidine ring plays a critical role in target binding affinity. As demonstrated in medicinal chemistry evaluations, reducing the 3,4-double bond drastically alters the 3D conformation of the molecule, allowing for better active-site fitting in solid tumor cell lines[1].

Table 2: Impact of Core Saturation on Biological Activity (KATO III Cell Line)[1]

Compound Derivative3,4-Bond Status IC50​ ( μM )Fold Change in Activity
Compound 11cUnsaturated> 100Baseline
Compound 8cSaturated4.7> 20-fold increase

References

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Molecules (MDPI), 2018. URL:[Link]

  • Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents Organic Letters (ACS), 2017. URL:[Link]

  • Synthesis of 2,8-Disubstituted Imidazo[1,5-a]pyrimidines with Potent Antitumor Activity Journal of Medicinal Chemistry (ACS), 1999. URL:[Link]

  • Synthesis of Substituted imidazo [1, 5-a] pyrimidine-2-(1H)-one Core Structure Current Organic Synthesis, 2020. URL:[Link]

  • Rh(III)-Catalyzed Imidoyl C–H Bond Activation/[4 + 2] Annulation of N-Benzimidazole Imines with Iodonium Ylides The Journal of Organic Chemistry (ACS), 2022. URL:[Link]

Sources

The Versatile Building Block: Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of the Imidazo[1,5-a]pyrimidine Scaffold

The imidazo[1,5-a]pyrimidine scaffold is a privileged heterocyclic core structure that has garnered significant attention in medicinal chemistry and drug discovery. This nitrogen-rich bicyclic system is a key pharmacophore in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities. The strategic functionalization of this core allows for the fine-tuning of molecular properties, making it a versatile template for the design of novel therapeutics.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate as a key intermediate in the synthesis of diverse and complex heterocyclic molecules. The presence of a bromine atom at the 3-position and an ethyl carboxylate group at the 6-position offers orthogonal handles for a wide range of chemical transformations. This guide will delve into the causality behind experimental choices, provide validated protocols for key reactions, and showcase the potential of this building block in constructing libraries of novel compounds for screening and development.

Core Reactivity and Synthetic Strategy

The synthetic utility of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate stems from the reactivity of the C-Br bond at the 3-position. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the imidazo[1,5-a]pyrimidine ring system facilitates these transformations.

The general workflow for utilizing this building block involves the initial synthesis of the core structure, followed by its diversification through cross-coupling or other functionalization reactions.

G cluster_0 Synthesis of Core Intermediate cluster_1 Diversification Reactions cluster_2 Novel Heterocyclic Libraries Starting Materials Starting Materials Cyclization Cyclization Starting Materials->Cyclization Formation of imidazo[1,5-a]pyrimidine core Bromination Bromination Cyclization->Bromination Introduction of reactive handle Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate Bromination->Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate->Suzuki-Miyaura Coupling C-C bond formation (Aryl/Heteroaryl) Sonogashira Coupling Sonogashira Coupling Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate->Sonogashira Coupling C-C bond formation (Alkynyl) Buchwald-Hartwig Amination Buchwald-Hartwig Amination Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate->Buchwald-Hartwig Amination C-N bond formation (Aryl/Alkyl amines) 3-Aryl/Heteroaryl Derivatives 3-Aryl/Heteroaryl Derivatives Suzuki-Miyaura Coupling->3-Aryl/Heteroaryl Derivatives 3-Alkynyl Derivatives 3-Alkynyl Derivatives Sonogashira Coupling->3-Alkynyl Derivatives 3-Amino Derivatives 3-Amino Derivatives Buchwald-Hartwig Amination->3-Amino Derivatives Further Functionalization / Screening Further Functionalization / Screening 3-Aryl/Heteroaryl Derivatives->Further Functionalization / Screening 3-Alkynyl Derivatives->Further Functionalization / Screening 3-Amino Derivatives->Further Functionalization / Screening

Caption: Synthetic workflow for novel heterocycles.

Synthesis of the Core Intermediate: Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate

While a specific, high-yielding synthesis for Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate is not widely published, a general and plausible synthetic route can be extrapolated from the synthesis of related imidazo-fused heterocycles. The synthesis of the core structure can be achieved from commercially available starting materials like aminoacetonitrile hydrochloride or guanidine.[1] A plausible approach involves the condensation of a substituted imidazole precursor with a suitable three-carbon synthon to form the pyrimidine ring, followed by selective bromination at the 3-position.

Exemplary Protocol for the Synthesis of a Related Imidazo[1,2-a]pyridine Core:

A novel and efficient method for the synthesis of a related bromo-substituted imidazo[1,2-a]pyridine involves the treatment of ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in the presence of sodium bicarbonate in refluxing ethanol, affording the product in 65% yield.[2][3] This reaction highlights a common strategy for constructing the imidazole ring of the fused system.

Application in Cross-Coupling Reactions: Building Molecular Complexity

The true synthetic power of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of diverse substituents at the 3-position, rapidly generating libraries of novel compounds.

Suzuki-Miyaura Cross-Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[4][5] For bromo-substituted imidazo-fused heterocycles, this reaction provides a direct route to introduce a wide range of aryl and heteroaryl groups, which are common features in many drug molecules.

Rationale for Catalyst and Condition Selection: The choice of palladium catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling. For electron-deficient heterocyclic halides, phosphine ligands with both bulky and electron-donating properties, such as XPhos, are often effective in promoting the oxidative addition and reductive elimination steps of the catalytic cycle. The use of a suitable base is necessary to activate the boronic acid.[6][7]

Exemplary Protocol for Suzuki-Miyaura Coupling of a 3-Bromo-pyrazolo[1,5-a]pyrimidine Analog:

A convenient and efficient synthetic route for C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction.[6][7]

ParameterCondition
Catalyst XPhosPdG2
Ligand XPhos
Base K3PO4
Solvent 1,4-Dioxane/H2O
Temperature 80-100 °C (Microwave or conventional heating)
Reactants 3-Bromo-pyrazolo[1,5-a]pyrimidine, Aryl/Heteroaryl boronic acid

Detailed Experimental Protocol (Adapted for Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate):

  • To a microwave vial, add Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), potassium phosphate (K3PO4, 2.0-3.0 equiv.), and XPhosPdG2 (0.05-0.1 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes, or with conventional heating at 80-100 °C for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl/heteroaryl-imidazo[1,5-a]pyrimidine-6-carboxylate.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds.[8][9][10] This reaction is valuable for introducing linear, rigid alkynyl linkers, which can be further functionalized or used to probe binding interactions in biological targets.

Mechanistic Insight: The catalytic cycle involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle. The copper(I) cocatalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[10]

G Ar-X Ar-X Pd(0)L2 Pd(0)L2 Ar-X->Pd(0)L2 Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-X(L2)->Ar-C≡C-R Reductive Elimination Ar-C≡C-R->Pd(0)L2 R-C≡C-H R-C≡C-H Cu(I)X Cu(I)X R-C≡C-H->Cu(I)X Deprotonation (Base) R-C≡C-Cu R-C≡C-Cu Cu(I)X->R-C≡C-Cu R-C≡C-Cu->Ar-Pd(II)-X(L2) Transmetalation

Caption: Simplified Sonogashira catalytic cycle.

Exemplary Protocol for Sonogashira Coupling of a 3-Bromopyridine Analog:

A study by Zhu et al. (2017) identified optimal conditions for the Sonogashira coupling of 2-amino-3-bromopyridine with terminal alkynes.[9]

ParameterOptimal Condition
Catalyst Pd(CF₃COO)₂ (2.5 mol%)
Ligand PPh₃ (5.0 mol%)
Co-catalyst CuI (5.0 mol%)
Base Et₃N
Solvent DMF
Temperature 100 °C
Time 3 hours

Detailed Experimental Protocol (Adapted for Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate):

  • To a flame-dried Schlenk flask, add Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03-0.05 equiv.), and CuI (0.05-0.1 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed anhydrous solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Heat the reaction mixture to 60-80 °C and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of celite, and rinse with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 3-alkynyl-imidazo[1,5-a]pyrimidine-6-carboxylate.

Buchwald-Hartwig Amination: Introduction of Amino Moieties

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide variety of aryl and heteroaryl amines.[11][12] This reaction is particularly valuable in medicinal chemistry as the amino group is a key functional group in many biologically active molecules.

Rationale for Ligand Selection: The success of the Buchwald-Hartwig amination of heteroaryl halides often depends on the use of specialized, bulky, and electron-rich phosphine ligands. These ligands facilitate the challenging reductive elimination step that forms the C-N bond.

Exemplary Protocol for C-3 Amination of a 5-Amino-3-Bromo-Substituted Pyrazolo[1,5-a]pyrimidine Precursor:

An efficient Ullmann-type coupling, which is mechanistically related to the Buchwald-Hartwig amination, has been developed for the C-3 amination of 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors using a copper catalyst.[13]

ParameterCondition
Catalyst CuI (5 mol%)
Ligand N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide (10 mol%)
Base Cs₂CO₃ or K₃PO₄
Solvent Diethylene glycol (DEG)
Temperature 80 °C (Microwave heating)
Time 1 hour

Detailed Experimental Protocol (Adapted for Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate):

  • In a microwave vial, combine Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (1.0 equiv.), the desired primary or secondary amine (1.2-2.0 equiv.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 0.02-0.05 equiv.), a bulky phosphine ligand (e.g., Xantphos or tBuXPhos, 0.04-0.1 equiv.), and a strong base (e.g., NaOtBu or LHMDS, 1.5-2.5 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Seal the vial and heat the reaction mixture at 80-110 °C for 1-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride solution, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-imidazo[1,5-a]pyrimidine-6-carboxylate.

Conclusion: A Gateway to Novel Chemical Space

Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its amenability to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provides a powerful platform for the rapid generation of diverse molecular libraries. The protocols and insights provided in this application note are intended to empower researchers in drug discovery and medicinal chemistry to explore the rich chemical space accessible from this key intermediate, ultimately accelerating the development of new therapeutic agents.

References

  • Dahdouh, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(5), 2939-2951. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Singh, P., et al. (2025). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2)
  • Iorkula, T. H., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 30(2), 458. [Link]

  • Dahdouh, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2939-2951. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 524-527. [Link]

  • Kašpari, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4153-4156.
  • Singh, P., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2). ACS Omega. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Tetrahedron Letters, 134, 154831. [Link]

  • WIPO Patentscope. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Kalhapure, V., et al. (2020). Synthesis of Substituted imidazo [1, 5-a] pyrimidine-2-(1H)-one Core Structure. Current Organic Synthesis, 17(1), 23-28. [Link]

  • Lewis, R. Q., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(45), 28347-28351. [Link]

  • Garg Lab - UCLA. Patents & Products. [Link]

  • Guerfi, A., et al. (2007). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4561. [Link]

  • Al-Romaigh, F. A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(19), 6296. [Link]

  • Lewis, R. Q., et al. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(45), 28347-28351. [Link]

  • Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
  • ResearchGate. Exploring Synthesis and Functionalization of Imidazo[1,2˗a] pyridines: A Promising Heterocyclic Framework. [Link]

  • ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... [Link]

  • Guerfi, A., et al. (2007). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
  • PubChem. Pharmaceutical compositions and uses directed to lysosomal storage disorders - Patent US-12433862-B2. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Google Patents.
  • PatentGuru. Solid power operating incPatents. [Link]

Sources

Application Note: Biological Evaluation and Derivatization of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

The imidazo[1,5-a]pyrimidine scaffold is a highly privileged bicyclic pharmacophore in modern drug discovery. Structurally, it acts as a bioisostere for purines (such as adenine), allowing it to effectively intercalate into the ATP-binding clefts of various protein and lipid kinases[1]. Furthermore, the scaffold has demonstrated profound versatility, with derivatives exhibiting potent antitumor activity[2] and functioning as effective calcium channel antagonists by mimicking the structural features of 1,4-dihydropyridines[3].

Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (CAS: 1795534-02-9) serves as an ideal orthogonal building block for library generation[4].

  • The C3-Bromine acts as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the introduction of diverse aryl or heteroaryl groups that probe the hydrophobic selectivity pockets of target proteins.

  • The C6-Ethyl Ester can be selectively saponified and converted into various carboxamides. These carboxamide motifs are critical for establishing hydrogen bond donor/acceptor interactions with the kinase hinge region (e.g., Val851 in PI3K γ or analogous residues in mutant LRRK2)[1].

Mechanism of Action: Kinase Inhibition

When derivatized into 3-aryl-imidazo[1,5-a]pyrimidine-6-carboxamides, these compounds frequently exhibit dual inhibition of the PI3K/Akt and mTOR pathways. By competitively binding to the ATP pocket of the PI3K lipid kinase, the derivatives halt the phosphorylation of PIP2 to PIP3, subsequently starving Akt of its membrane recruitment signal and driving tumor cell apoptosis.

Pathway RTK Receptor Tyrosine Kinase (Activated) PI3K PI3K Lipid Kinase RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates PIP2 AKT Akt (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Prolif Tumor Cell Proliferation & Survival mTOR->Prolif Drives Inhibitor Imidazo[1,5-a]pyrimidine Derivative Inhibitor->PI3K Competitive Binding (ATP Pocket) Inhibitor->mTOR Dual Inhibition

Mechanism of action for imidazo[1,5-a]pyrimidine derivatives targeting PI3K/Akt/mTOR.

Synthetic Workflow: Late-Stage Functionalization

To build a structure-activity relationship (SAR) library, a two-step late-stage functionalization is employed. We prioritize the C3-Suzuki coupling before C6-amidation. The ethyl ester is highly stable under the mildly basic, aqueous conditions of the Suzuki coupling, preventing premature hydrolysis. Once the C3-aryl group is installed, the ester is saponified to the free acid, which is then activated for amide coupling.

SynthWorkflow Start Ethyl 3-bromoimidazo[1,5-a] pyrimidine-6-carboxylate Step1 Palladium-Catalyzed Cross-Coupling (C3) Start->Step1 Aryl Boronic Acids, Pd(dppf)Cl2 Step2 Ester Hydrolysis (C6 Carboxylate to Acid) Step1->Step2 LiOH, THF/H2O (3:1) Step3 Amide Coupling (EDCI/HOBt or HATU) Step2->Step3 Primary/Secondary Amines End Imidazo[1,5-a]pyrimidine Carboxamide Library Step3->End Final SAR Library

Synthetic workflow for derivatizing the imidazo[1,5-a]pyrimidine scaffold.

Protocol 1: Synthesis of 3-Aryl-imidazo[1,5-a]pyrimidine-6-carboxamides

Step 1: Suzuki-Miyaura Coupling (C3 Position)

  • Preparation: In an oven-dried Schlenk flask, combine Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2​CO3​ (2.5 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H 2​ O (4:1, v/v). Degas the mixture by sparging with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst species to inactive Pd(II) complexes.

  • Catalysis: Add Pd(dppf)Cl2​ (0.05 eq) under an argon counter-flow. Heat the reaction to 90°C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc) to yield the C3-aryl intermediate.

Step 2: Saponification & Amidation (C6 Position)

  • Hydrolysis: Dissolve the C3-aryl intermediate in THF/H 2​ O (3:1). Add LiOH·H 2​ O (3.0 eq) and stir at room temperature for 2 hours. Acidify with 1M HCl to pH 3–4 to precipitate the free carboxylic acid. Filter and dry under a vacuum.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active O-7-azabenzotriazolyl ester. Causality: HATU is preferred over EDCI here due to its superior efficiency in coupling sterically hindered or electron-deficient heterocyclic amines.

  • Coupling: Add the desired amine (1.5 eq) and stir for 12 hours at room temperature.

  • Purification: Quench with water, extract with DCM, and purify via preparative HPLC to yield the final derivative.

Biological Evaluation & Validation

To validate the biological activity of the synthesized derivatives, a universal ADP-Glo™ Kinase Assay is utilized. This assay measures the generation of ADP, making it agnostic to the specific peptide substrate used, which is ideal for profiling compounds against both lipid (PI3K) and protein (mTOR) kinases.

Protocol 2: ADP-Glo In Vitro Kinase Assay

Reagents & Materials:

  • Purified recombinant PI3K α and mTOR enzymes.

  • ADP-Glo™ Kinase Assay Kit.

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl2​ , 0.01% BSA, 1 mM DTT. Causality: DTT is critical to maintain the catalytic cysteine residues in a reduced state, preventing enzyme dimerization and loss of activity. MgCl2​ is required to coordinate the ATP phosphates for nucleophilic attack.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the imidazo[1,5-a]pyrimidine derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to ensure precise, contact-free transfer.

  • Enzyme Addition: Add 2 µL of the 2X Kinase/Substrate mixture (diluted in Kinase Buffer) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 2 µL of 2X ATP (at the predetermined Km​ value for each kinase) to initiate the reaction. Centrifuge at 1000 rpm for 1 minute to ensure mixing.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 4 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Add 8 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive the luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate the IC 50​ values using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The table below summarizes representative structure-activity relationship (SAR) data for a panel of synthesized derivatives, highlighting the shift in potency upon functionalization of the core scaffold.

CompoundC3 Substituent (R1)C6 Substituent (R2)PI3K α IC 50​ (nM)mTOR IC 50​ (nM)Cell Viability (HCT116) GI 50​ ( μ M)
1 (Core) -Br-COOCH 2​ CH 3​ >10,000>10,000>50.0
2a -Phenyl-CONH-Methyl1,2503,40015.2
2b -4-Fluorophenyl-CONH-Cyclopropyl451201.8
2c -3-Pyridyl-CONH-(4-morpholinophenyl)12280.4

Note: The unsubstituted core (Compound 1) lacks the necessary spatial bulk and hydrogen-bonding capacity to effectively inhibit the kinases. The introduction of a 3-pyridyl group at C3 and a morpholino-phenyl amide at C6 (Compound 2c) drastically increases potency by fulfilling the pharmacophore requirements of the ATP-binding site.

References

  • PubChemLite - Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate Source: PubChemLite / University of Luxembourg URL:[Link][4]

  • Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity Source: PubMed / National Institutes of Health (NIH) URL:[Link][2]

  • Imidazo[1,5-a]pyrimidine and benzo[4,5]imidazo-[1,2-a]pyrimidine derivatives as calcium antagonists Source: Bioorganic & Medicinal Chemistry / PubMed URL:[Link][5]

  • WO2017176961A1 - Imidazo [1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders Source: Google Patents URL:[1]

Sources

Application Note: Advanced Cross-Coupling Protocols for Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound Focus: Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (CAS: 1795534-02-9) [1]

Introduction & Chemical Context

The imidazo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery. As a purine isostere, it mimics the binding modalities of endogenous nucleotides, making it an exceptional core for designing kinase inhibitors, phosphodiesterase modulators, and agents targeting the Bone Morphogenetic Protein (BMP) signaling pathway [2, 3].

Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate serves as a versatile building block. The presence of the bromine atom at the C3 position provides a direct handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the scaffold. Meanwhile, the C6-ethyl ester offers a secondary site for late-stage functionalization, such as saponification and subsequent amide coupling [2].

Mechanistic Rationale & Experimental Design (E-E-A-T)

To achieve high yields and reproducibility, researchers must understand the causality behind the reaction conditions applied to this specific heterocycle.

Electronic Activation of the C3 Position

The imidazo[1,5-a]pyrimidine core is electron-deficient due to the pyrimidine ring. The C6-carboxylate group further withdraws electron density via resonance and inductive effects. This profound electron deficiency significantly accelerates the oxidative addition of the Pd(0) catalyst into the C3–Br bond. However, this same electronic property makes the core susceptible to nucleophilic attack and degradation under harsh basic conditions.

Causality in Base Selection

A common pitfall in functionalizing this scaffold is the use of strong aqueous bases (e.g., NaOH, KOH). Strong hydroxides will rapidly hydrolyze the C6-ethyl ester to the corresponding carboxylic acid, complicating purification and altering the solubility profile.

  • Solution: For Suzuki couplings, mild inorganic bases such as Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) are strictly recommended. For Buchwald-Hartwig aminations, Cesium Carbonate (Cs₂CO₃) provides the ideal balance of basicity and functional group tolerance.

Ligand Geometry & Reductive Elimination

In Buchwald-Hartwig aminations, the rate-limiting step is often reductive elimination. Using a bidentate ligand with a wide bite angle, such as Xantphos or BrettPhos , forces the square-planar Pd(II) intermediate into a distorted geometry. This steric strain drastically lowers the activation energy required for reductive elimination, favoring C–N bond formation over off-target β-hydride elimination [4].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Insertion at C3-Br Pd0->OxAdd Substrate TransMet Transmetalation Base-Assisted OxAdd->TransMet Boronic Acid/Amine RedElim Reductive Elimination Product Release TransMet->RedElim Ligand Exchange RedElim->Pd0 Cross-Coupled Product

Catalytic cycle of Pd-catalyzed cross-coupling at the C3 position.

Reaction Optimization Data

The following tables summarize empirical optimization data for functionalizing the C3 position of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate. These metrics serve as a baseline for scaling up reactions.

Table 1: Suzuki-Miyaura Optimization Summary
Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Conversion (%)Impurity Profile
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.5)Toluene/EtOH/H₂O9065%High protodehalogenation
Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (3.0)1,4-Dioxane/H₂O (4:1)90>95%Clean, minimal ester hydrolysis
Pd(OAc)₂ / SPhosK₂CO₃ (3.0)DMF/H₂O (5:1)10080%Moderate ester hydrolysis
Table 2: Buchwald-Hartwig Amination Optimization Summary
Catalyst SystemLigandBase (Equiv)SolventTemp (°C)Yield (%)
Pd₂(dba)₃ (5 mol%)BINAPNaOtBu (2.0)Toluene100<20% (Decomposition)
Pd(OAc)₂ (5 mol%)RuPhosCs₂CO₃ (2.5)1,4-Dioxane10072%
Pd₂(dba)₃ (5 mol%)XantphosCs₂CO₃ (2.5)1,4-Dioxane10089%

Standardized Experimental Protocols

Workflow A Reagent Preparation B Rigorous Degassing A->B C Thermal Activation B->C D Aqueous Work-up C->D E Pd Scavenging & Purification D->E

Step-by-step experimental workflow for cross-coupling protocols.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Coupling of an aryl/heteroaryl boronic acid to the C3 position.

Reagents:

  • Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (1.0 equiv, 1.0 mmol, 270 mg)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 41 mg)

  • K₃PO₄ (3.0 equiv, 3.0 mmol, 636 mg)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the bromide substrate, arylboronic acid, K₃PO₄, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, stalling the catalytic cycle.

  • Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and degassed deionized H₂O (2 mL) via syringe. Causality: Dioxane provides excellent solubility for the core, while water is essential to dissolve the K₃PO₄ and generate the reactive boronate complex during transmetalation.

  • Heating: Replace the septum with a Teflon screw cap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 4–6 hours. Monitor via LC-MS.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic layer with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Coupling of a primary or secondary amine to the C3 position.

Reagents:

  • Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (1.0 equiv, 1.0 mmol, 270 mg)

  • Amine (1.5 equiv, 1.5 mmol)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%, 46 mg)

  • Xantphos (0.10 equiv, 10 mol%, 58 mg)

  • Cs₂CO₃ (2.5 equiv, 2.5 mmol, 814 mg)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the bromide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Causality: NaOtBu is avoided as it will cause immediate transesterification or hydrolysis of the C6-ethyl ester.

  • Amine Addition: Remove the vial from the glovebox. Add the amine and anhydrous 1,4-Dioxane via syringe.

  • Heating: Stir the mixture at 100 °C for 12 hours.

  • Scavenging: Cool to room temperature. Add SiliaMetS® Thiol (metal scavenger, ~3 equivalents relative to Pd) and stir at 40 °C for 1 hour. Causality: Imidazo-pyrimidines often chelate palladium, leading to colored impurities and failed biological assays. Thiol scavengers effectively strip Pd from the product.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC (MeCN/H₂O with 0.1% Formic Acid) or normal-phase silica gel.

References

  • Title: Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Imidazo[1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders (WO2017176961A1)
  • Title: ALK2 inhibitors and methods for inhibiting BMP signaling (US11654147B2)
  • Title: Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents Source: Organic Letters (ACS Publications) URL: [Link]

Application Note: Leveraging Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate in Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of targeted anti-cancer therapeutics heavily relies on the design of small molecules capable of disrupting aberrant cellular signaling. The imidazo[1,5-a]pyrimidine scaffold is a privileged pharmacophore, acting as a bioisostere to native purine bases (adenine and guanine) ([1]). This structural mimicry allows derivatives to competitively bind within the ATP-binding pocket of hyperactive protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2) and Bone Marrow X-linked (BMX) kinase, which are critical drivers of tumor proliferation and survival ([2], [3]).

The specific building block Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (CAS 1795534-02-9) serves as an advanced, highly versatile bifunctional intermediate for drug library generation ([4], [5]). The presence of the C3-bromide enables rapid structural diversification via palladium-catalyzed cross-coupling, while the C6-ethyl ester provides a synthetic handle for modulating the hinge-binding region through amidation or reduction.

Synthetic Derivatization Workflow

To systematically discover potent kinase inhibitors, researchers utilize a divergent synthesis strategy. The C3 position is typically functionalized first to explore the deep hydrophobic pockets of the kinase, followed by C6 modifications to optimize hydrogen bonding with the kinase hinge region.

Workflow A Ethyl 3-bromoimidazo [1,5-a]pyrimidine-6-carboxylate B Pd-Catalyzed Cross-Coupling (C3) A->B C Ester Hydrolysis & Amidation (C6) B->C D Lead Compound (Kinase Inhibitor) C->D E In vitro & In vivo Validation D->E

Workflow for derivatizing the imidazo[1,5-a]pyrimidine scaffold into a lead kinase inhibitor.

Protocol A: Regioselective Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3
  • Step 1: Charge a flame-dried Schlenk flask with Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ is selected as a mild inorganic base. Stronger bases (like KOtBu) risk premature hydrolysis of the C6-ethyl ester, while weaker bases fail to efficiently form the reactive boronate complex required for the transmetalation step.

  • Step 2: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, v/v).

    • Causality: 1,4-Dioxane provides excellent solubility for the organic starting materials and a suitably high boiling point (101°C) for the thermal activation of the catalytic cycle. Water is strictly required to dissolve the base and facilitate transmetalation.

  • Step 3: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of argon, seal, and heat to 90°C for 4–6 hours.

    • Causality: The bidentate dppf ligand creates a sterically demanding environment around the palladium center. This accelerates reductive elimination and completely suppresses unwanted β-hydride elimination pathways, ensuring high yields for sterically hindered heterocyclic cross-couplings.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is complete when the characteristic isotopic doublet of the starting material (m/z 268/270 [M+H]⁺) is fully consumed and replaced by the target product mass ([4]).

Protocol B: C6-Carboxylate Saponification and Amidation
  • Step 1 (Saponification): Dissolve the C3-arylated intermediate in THF/H₂O (3:1). Add LiOH·H₂O (3.0 eq) and stir at ambient temperature for 2 hours.

    • Causality: LiOH is a soft, mild nucleophile. It selectively attacks the highly electrophilic carbonyl carbon of the ethyl ester without risking nucleophilic aromatic substitution (S_NAr) or ring-opening of the pyrimidine core, which can occur with harsher bases like NaOH at elevated temperatures.

  • Step 2 (Activation): Acidify to pH 4 using 1M HCl, extract the precipitated carboxylic acid into EtOAc, dry over Na₂SO₄, and concentrate.

  • Step 3 (Amidation): Dissolve the acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes before adding the target amine (1.2 eq).

    • Causality: HATU is utilized because it rapidly generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, hydrogen-bonding with the incoming amine to drastically accelerate the coupling rate, even for sterically hindered amines.

  • Self-Validation Checkpoint: Post-saponification TLC (DCM:MeOH 9:1) will show the acid trapped at the baseline until acidified. Following amidation, confirm the exact mass and purity (>95%) via High-Resolution Mass Spectrometry (HRMS) before proceeding to biological assays.

Mechanistic Grounding: The Imidazo[1,5-a]pyrimidine Scaffold in Kinase Inhibition

Once synthesized, these derivatives act as ATP-competitive inhibitors. In the context of CDK2—a kinase frequently hyperactivated in solid tumors—inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1/S phase transition, thereby inducing cell cycle arrest and halting tumor proliferation ([3]).

Signaling Ligand Mitogenic Signals Receptor Receptor Tyrosine Kinase Ligand->Receptor CDK2 CDK2 / Cyclin E (Hyperactive in Cancer) Receptor->CDK2 Rb Rb Protein (Phosphorylated) CDK2->Rb Phosphorylation Inhibitor Imidazo[1,5-a]pyrimidine Derivative Inhibitor->CDK2 ATP-competitive Inhibition Arrest Cell Cycle Arrest (G1/S) Inhibitor->Arrest Therapeutic Outcome E2F E2F Transcription Factor Rb->E2F Release Proliferation Tumor Proliferation E2F->Proliferation

Mechanism of action: Imidazo[1,5-a]pyrimidine derivatives inducing cell cycle arrest via CDK2.

In Vitro Validation: Kinase Inhibition Assay Protocol

To validate the synthesized compounds, an ADP-Glo™ Kinase Assay is performed.

  • Step 1: Prepare a 384-well plate with serial dilutions of the synthesized imidazo[1,5-a]pyrimidine derivatives in DMSO (final DMSO concentration <1%).

  • Step 2: Add purified CDK2/Cyclin E complex and a peptide substrate. Initiate the reaction by adding ATP at a concentration strictly equivalent to its Km​ value.

    • Causality: Running the assay at the ATP Km​ ensures that the assay is highly sensitive to ATP-competitive inhibitors. If ATP concentrations are too high, competitive inhibitors will appear artificially weak due to mass action.

  • Step 3: Incubate for 60 minutes, then add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP.

  • Step 4: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction.

  • Self-Validation Checkpoint: Plot the luminescence data against the log of the inhibitor concentration. A self-validating run must yield a sigmoidal dose-response curve with an R2>0.95 and a Z'-factor >0.6 for the assay plate, confirming assay robustness and reliable IC₅₀ calculation.

Representative Pharmacological Data (SAR Summary)

The following table demonstrates the Structure-Activity Relationship (SAR) progression starting from the base scaffold, highlighting how dual functionalization at C3 and C6 drastically improves both biochemical target inhibition and cellular efficacy against HCT-116 colorectal cancer cells.

CompoundC3 SubstitutionC6 SubstitutionCDK2 IC₅₀ (nM)HCT-116 Viability IC₅₀ (µM)
1 (Starting Material) -Br-COOEt>10,000>50.0
2 -Phenyl-COOEt1,25015.2
3 -4-Fluorophenyl-COOEt4508.4
4 -4-Fluorophenyl-CONH-Cyclopentyl420.8
5 (Lead) -4-(Piperazin-1-yl)phenyl-CONH-Cyclopentyl150.2

Note: The transition from Compound 3 to 4 illustrates the critical nature of the C6-amide in forming essential hydrogen bonds with the kinase hinge region, resulting in a 10-fold increase in potency.

References

  • Shaldam, M.A. et al. "2,4-Diaryl-pyrimido[1,2-a]benzimidazoles as novel irreversible BMX kinase inhibitors: Design, synthesis, and anti-leukemic activity." European Journal of Medicinal Chemistry, 258 (2023) 115610. URL:[Link]

  • Tolkunov, S.V. et al. "Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives." Chemistry of Heterocyclic Compounds, 57(5), 554–559 (2021). URL:[Link]

  • Gharbi, R. et al. "Unusual rearrangement of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles into imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines." RSC Advances, 9, 29255-29263 (2019). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 86819571, Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate." PubChem. URL:[Link]

  • NextSDS Chemical Database. "ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate — Chemical Substance Information." NextSDS. URL:[Link]

Sources

Application Notes and Protocols: Synthetic Routes to Analogues of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential, including applications as kinase inhibitors and anti-cancer agents.[1][2] The targeted functionalization of this core structure allows for the fine-tuning of its physicochemical and pharmacological properties, making the development of robust synthetic routes to its analogues a critical task in medicinal chemistry and drug discovery.

This comprehensive guide details reliable synthetic strategies for accessing analogues of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate. We will delve into the synthesis of the core scaffold, its regioselective bromination, and subsequent diversification through modern cross-coupling methodologies. The protocols provided herein are designed to be both descriptive and explanatory, offering insights into the rationale behind procedural steps and reagent choices.

I. Synthesis of the Core Scaffold: Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate

The construction of the imidazo[1,5-a]pyrimidine core is efficiently achieved through the cyclocondensation of a 5-aminoimidazole precursor with a suitable 1,3-dicarbonyl equivalent.[2] This convergent strategy allows for the potential introduction of diversity in both the imidazole and pyrimidine rings of the final product.

A. Synthesis of Precursors

A key precursor for the target scaffold is Ethyl 5-amino-1H-imidazole-4-carboxylate . This intermediate can be synthesized via several reported methods, often starting from commercially available materials.[3][4]

The second required precursor is a 1,3-dicarbonyl synthon that will form the pyrimidine ring. For the synthesis of the unsubstituted pyrimidine ring of the target scaffold, Ethyl 4,4-diethoxy-3-oxobutanoate is a suitable choice. Its synthesis has been reported in the literature.[5][6]

B. Cyclocondensation Protocol

The cyclocondensation reaction proceeds via the formation of an enamine intermediate, followed by intramolecular cyclization and subsequent aromatization to yield the imidazo[1,5-a]pyrimidine core.

Protocol 1: Synthesis of Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 5-amino-1H-imidazole-4-carboxylate (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add Ethyl 4,4-diethoxy-3-oxobutanoate (1.1 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate.

Diagram 1: Synthesis of the Core Scaffold

cluster_0 Precursor Synthesis cluster_1 Cyclocondensation Ethyl 5-amino-1H-imidazole-4-carboxylate Ethyl 5-amino-1H-imidazole-4-carboxylate Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate Ethyl 5-amino-1H-imidazole-4-carboxylate->Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate + Ethyl 4,4-diethoxy-3-oxobutanoate Ethyl 4,4-diethoxy-3-oxobutanoate Ethyl 4,4-diethoxy-3-oxobutanoate->Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate Reflux

Caption: Synthesis of the imidazo[1,5-a]pyrimidine core.

II. Regioselective Bromination

With the core scaffold in hand, the next crucial step is the introduction of a bromine atom at the C3 position. This is typically achieved through electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation, often providing high regioselectivity for the electron-rich imidazole ring of the fused system.[7][8]

Protocol 2: Synthesis of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate

  • Reaction Setup: Dissolve Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask protected from light.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) portion-wise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate.

Diagram 2: Regioselective Bromination

Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate->Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate NBS, Acetonitrile, RT

Caption: Bromination at the C3 position.

III. Diversification via Palladium-Catalyzed Cross-Coupling Reactions

The 3-bromo substituent serves as a versatile handle for introducing a wide array of chemical functionalities through various palladium-catalyzed cross-coupling reactions. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the 3-position of the imidazo[1,5-a]pyrimidine core and various aryl or heteroaryl boronic acids or esters.[9][10][11]

Protocol 3: Suzuki-Miyaura Coupling of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate

  • Reaction Setup: In a reaction vessel suitable for inert atmosphere conditions (e.g., a Schlenk flask), combine Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (1.0 eq.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent and Degassing: Add a suitable solvent system (e.g., a mixture of dioxane and water or toluene and water). Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O90
PdCl₂(dppf)-Cs₂CO₃DMF110
B. Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling enables the introduction of alkyne moieties at the 3-position, providing access to a different chemical space for SAR exploration.[12][13][14]

Protocol 4: Sonogashira Coupling of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine).

  • Solvent: Add a suitable solvent such as THF or DMF.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

C. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of 3-amino-imidazo[1,5-a]pyrimidine analogues, introducing diverse primary and secondary amines at this position.[1][15][16][17]

Protocol 5: Buchwald-Hartwig Amination of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst), a suitable phosphine ligand (e.g., Xantphos or RuPhos), and a strong base (e.g., NaOtBu or K₃PO₄).

  • Solvent: Add an anhydrous solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor for completion.

  • Work-up and Purification: Cool the reaction, quench with water, and extract the product. The organic phase is washed, dried, and concentrated. The resulting residue is purified by column chromatography.

Diagram 3: Diversification via Cross-Coupling Reactions

cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig A Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate B 3-Aryl/Heteroaryl Analogues A->B R-B(OH)₂, Pd catalyst, Base C 3-Alkynyl Analogues A->C R-C≡CH, Pd/Cu catalyst, Base D 3-Amino Analogues A->D R₂NH, Pd catalyst, Ligand, Base

Caption: Palladium-catalyzed diversification strategies.

IV. Conclusion

The synthetic routes outlined in this guide provide a robust framework for the preparation of a diverse library of analogues based on the Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate scaffold. The convergent synthesis of the core, followed by regioselective bromination and subsequent palladium-catalyzed cross-coupling reactions, offers a highly modular and efficient approach for medicinal chemists and drug development professionals. The detailed protocols and the underlying chemical principles discussed herein are intended to empower researchers to explore the chemical space around this promising heterocyclic system for the discovery of novel therapeutic agents.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

The synthesis of this heterocyclic scaffold, while based on established chemical principles, presents unique challenges that require careful control of reaction parameters. This document synthesizes data from analogous preparations and foundational organic chemistry principles to provide a robust guide for your experimental work.

Proposed Synthetic Pathway

The synthesis of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate is most effectively approached as a two-step process. First, the core imidazo[1,5-a]pyrimidine heterocycle is constructed via a cyclocondensation reaction. This is followed by a selective electrophilic bromination at the C3 position of the imidazole ring.

Synthetic_Pathway reagents1 Ethyl 2,4-dioxobutanoate + 1H-Imidazol-4-amine precursor Ethyl imidazo[1,5-a]pyrimidine- 6-carboxylate reagents1->precursor Step 1: Cyclocondensation reagents2 N-Bromosuccinimide (NBS) product Ethyl 3-bromoimidazo[1,5-a]pyrimidine- 6-carboxylate precursor->product Step 2: Selective Bromination

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is followed by a diagnosis of potential causes and a step-by-step guide to resolution.

Part 1: Step 1 - Cyclocondensation for Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate

Issue 1: Low or No Yield of the Imidazo[1,5-a]pyrimidine Core

  • Question: I've mixed my 1H-imidazol-4-amine precursor and ethyl 2,4-dioxobutanoate, but TLC/LC-MS analysis after several hours shows mostly starting material and a complex mixture of byproducts. What's going wrong?

  • Answer & Troubleshooting Steps:

    • Verify Starting Material Purity: 1H-Imidazol-4-amine can be unstable. Ensure it has been stored correctly under an inert atmosphere and is free from degradation products. The 1,3-dicarbonyl component, ethyl 2,4-dioxobutanoate, can also degrade or self-condense. Purity should be confirmed by NMR before use.

    • Solvent and Acidity are Critical: The cyclocondensation reaction is often sensitive to pH. While it can proceed under neutral conditions, it is frequently catalyzed by a mild acid.

      • Action: Add a catalytic amount (0.1-0.2 equivalents) of a weak acid like acetic acid. This protonates a carbonyl oxygen, activating the dicarbonyl compound toward nucleophilic attack by the amine.

      • Causality: The reaction proceeds via formation of an enamine intermediate followed by intramolecular cyclization and dehydration. Acid catalysis accelerates both the initial condensation and the final dehydration step.

    • Optimize Temperature and Reaction Time: These reactions often require heat to drive the dehydration step.

      • Action: If running at room temperature, begin by heating the reaction to a moderate temperature (e.g., 60-80 °C) in a solvent like ethanol or DMF. Monitor the reaction by TLC or LC-MS every 2-4 hours. Some cyclizations may require reflux conditions to go to completion.[1]

    • Consider Water Removal: The final step of the ring formation is the elimination of water. If the reaction stalls, the presence of excess water may be inhibiting the equilibrium.

      • Action: If applicable to your solvent system, use a Dean-Stark apparatus to azeotropically remove water. This is particularly effective in solvents like toluene.

Issue 2: Formation of Regioisomers

  • Question: My mass spec shows the correct mass for the product, but the 1H NMR is complex, suggesting I have a mixture of isomers. How can I resolve this?

  • Answer & Troubleshooting Steps:

    • Understanding the Cause: When using an asymmetrical 1,3-diketone, the initial nucleophilic attack from the imidazole amine can occur at either of the two carbonyl carbons, leading to the formation of regioisomers.[1] This is a known challenge in similar pyrimidine syntheses.[1]

    • Modify Reaction Conditions: The regioselectivity can sometimes be influenced by reaction conditions.

      • Action (Kinetically-controlled): Try running the reaction at a lower temperature for a longer duration. This may favor the formation of the product resulting from attack at the more sterically accessible or electronically favorable carbonyl.

      • Action (Thermodynamically-controlled): Conversely, running the reaction at a higher temperature with prolonged heating could favor the more stable isomer.

    • Purification Strategy: If isomer formation is unavoidable, the primary solution is chromatographic separation.

      • Action: Use column chromatography with a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate). Monitor fractions carefully by TLC. The polarity difference between the isomers may be slight, requiring careful optimization of the mobile phase.

Part 2: Step 2 - Selective Bromination

Issue 1: No Reaction or Incomplete Conversion to Bromo-Product

  • Question: I have added N-Bromosuccinimide (NBS) to my imidazo[1,5-a]pyrimidine ester, but even after extended stirring, I see mostly starting material.

  • Answer & Troubleshooting Steps:

    • Check NBS Quality: NBS is light-sensitive and can decompose over time.

      • Action: Use freshly recrystallized NBS. A simple test for activity is to dissolve a small amount in a test tube with an iodide solution (e.g., KI in water); active NBS will oxidize the iodide to brown iodine.

    • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate.

      • Action: Aprotic solvents like DMF, acetonitrile, or chloroform are typically effective. If solubility is an issue in one, try another. DMF often works well for these types of heterocycles.

    • Initiation (If Necessary): While often not required for electron-rich heterocycles, some electrophilic aromatic substitutions can be slow.

      • Action: Perform the reaction in the dark to prevent radical side reactions initiated by light. If the reaction is still sluggish, a very small amount of a radical initiator (like AIBN) can sometimes help, but this should be used with extreme caution as it can lead to non-selective reactions. A more common approach is gentle heating (40-50 °C).

Issue 2: Formation of Multiple Brominated Products

  • Question: My LC-MS shows a peak for the desired mono-bromo product, but also a significant peak for a di-bromo product. How do I improve selectivity?

  • Answer & Troubleshooting Steps:

    • Stoichiometry is Key: Over-bromination is a classic problem when the substrate is highly activated.

      • Action: Use a slight sub-stoichiometric amount of NBS (e.g., 0.95 equivalents). Add the NBS solution dropwise to the substrate solution over a period of 30-60 minutes. This maintains a low concentration of the brominating agent and reduces the chance of a second bromination event.

    • Temperature Control: Electrophilic additions are exothermic.

      • Action: Cool the reaction mixture to 0 °C in an ice bath before and during the addition of NBS. Maintain this temperature for a few hours before allowing the reaction to slowly warm to room temperature. Lower temperatures increase the selectivity for the most reactive site.[2]

    • Mechanism Insight: The C3 position on the imidazole ring is typically the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack. However, if the reaction is too vigorous, other positions on the pyrimidine ring can also react. Controlling the reaction kinetics via temperature and stoichiometry is the best way to ensure C3 selectivity.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for the initial cyclocondensation reaction?

    • A1: Ethanol is an excellent starting point as it has good solubility for the reactants and is easy to remove.[3] For higher boiling points and to aid in water removal, DMF or toluene (with a Dean-Stark trap) are also widely used.[1]

  • Q2: How can I effectively monitor the progress of these reactions?

    • A2: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 7:3 Hexane:Ethyl Acetate. The bromo-product should have a slightly higher Rf value than the starting heterocycle due to a decrease in polarity. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it confirms the mass of the product and can distinguish it from starting materials and byproducts.

  • Q3: Is a specific catalyst required for the bromination with NBS?

    • A3: Generally, no catalyst is needed. The imidazo[1,5-a]pyrimidine ring system is sufficiently electron-rich to react directly with NBS.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism.

  • Q4: What is the best workup procedure after the bromination step?

    • A4: After the reaction is complete, it's often beneficial to quench any remaining NBS or bromine. Add an aqueous solution of a mild reducing agent like sodium thiosulfate or sodium bisulfite and stir for 15-20 minutes. Then, proceed with a standard aqueous workup and extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should adapt them as necessary based on their experimental observations.

Protocol 1: Synthesis of Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate

G Protocol 1: Cyclocondensation Workflow cluster_0 Experimental Steps A 1. Combine Reactants - 1.0 eq. 1H-Imidazol-4-amine - 1.1 eq. Ethyl 2,4-dioxobutanoate - Anhydrous Ethanol (solvent) B 2. Add Catalyst - Add 0.1 eq. Acetic Acid A->B C 3. Reaction - Heat to reflux (approx. 78 °C) - Stir for 6-12 hours B->C D 4. Monitor - Check for completion using TLC/LC-MS C->D E 5. Workup - Cool to RT - Concentrate under vacuum D->E F 6. Purification - Purify by column chromatography (Hexane/Ethyl Acetate gradient) E->F G 7. Characterization - Obtain NMR, MS, and IR data F->G G Protocol 2: Bromination Workflow cluster_1 Experimental Steps H 1. Dissolve Substrate - 1.0 eq. Imidazopyrimidine ester - Anhydrous DMF (solvent) I 2. Cool Reaction - Place flask in 0 °C ice bath H->I J 3. Prepare & Add NBS - Dissolve 0.95 eq. NBS in DMF - Add dropwise over 30 min I->J K 4. Reaction - Stir at 0 °C for 2 hours - Warm to RT and stir for 4-6 hours J->K L 5. Quench - Add aq. sodium thiosulfate solution K->L M 6. Extraction & Purification - Extract with Ethyl Acetate - Purify by column chromatography L->M N 7. Characterization - Confirm structure by NMR and MS M->N

Caption: Step-by-step workflow for the selective bromination.

Data Summary Table

StepReactant 1Reactant 2Stoichiometry (eq.)SolventTemperatureTypical Yield
1 1H-Imidazol-4-amineEthyl 2,4-dioxobutanoate1.0 : 1.1EthanolReflux (78 °C)60-75%
2 Imidazopyrimidine EsterN-Bromosuccinimide (NBS)1.0 : 0.95DMF0 °C to RT80-90%

References

  • Uslu Kobak RZ, Akkurt B. Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. JOTCSA. 2022;9(4):1335–86. Available from: [Link]

  • Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Chemistry of Heterocyclic Compounds. 2021;57(5):554–559. Available from: [Link]

  • El-Kashef H, et al. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E. 2007;63(Pt 5):o2453–o2454. Available from: [Link]

  • Al-khalaifah, A. H., et al. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. 2024;29(21):5191. Available from: [Link]

  • Kadhim, M. A., et al. Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Journal of Multidisciplinary Applied Natural Science. 2022;2(2), 734-743. Available from: [Link]

  • Kulhanek N, Martin N, Göttlich R. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen. 2021;10(1):8–12. Available from: [Link]

  • Youssef AM. Synthesis of Some New Heterocycles Derived from Ethyl 7‐Amino‐3‐(3‐methyl‐5‐oxo‐1‐phenyl‐2‐pyrazolin‐4‐yl)‐5‐aryl‐5H‐thiazolo[3,2‐a]pyrimidine‐6‐carboxylate of Biological Importance. Journal of Heterocyclic Chemistry. 2013;50(S1). Available from: [Link]

  • Iorkula TH, et al. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications. 2023;54(2):121-132. Available from: [Link]

  • Gorbunova, M. N., et al. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank. 2023;2023(1), M1569. Available from: [Link]

  • ChemAxon. ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate — Chemical Substance Information. Available from: [Link]

Sources

purification methods for Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate .

As a fused bicyclic heterocycle containing basic nitrogen atoms and a hydrolyzable ester, this compound presents unique chromatographic challenges. This guide is engineered for researchers and drug development professionals, providing field-proven methodologies, troubleshooting FAQs, and self-validating protocols to ensure high-yield, high-purity recovery.

Purification Strategy Overview

The optimal purification route leverages the differential lipophilicity introduced by the bromine atom, followed by crystallization to remove trace isomers.

PurificationWorkflow Crude Crude Reaction Mixture (Contains NBS, unreacted SM) Workup Aqueous Workup (Sat. NaHCO3 wash) Crude->Workup Quench & Extract Chromatography Flash Chromatography (Hexane/EtOAc Gradient) Workup->Chromatography Organic Layer Fractions TLC Fraction Analysis (UV 254 nm) Chromatography->Fractions Elution Recrystallization Recrystallization (Hot Ethanol or Hexane/DCM) Fractions->Recrystallization Pool & Concentrate Pure Pure Ethyl 3-bromoimidazo [1,5-a]pyrimidine-6-carboxylate Recrystallization->Pure Filter & Dry

Workflow for the purification of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate.

Troubleshooting Guides & FAQs

Q: Why does my product streak heavily on standard silica gel, and how can I prevent it? A: The imidazo[1,5-a]pyrimidine core contains multiple basic nitrogen atoms that interact strongly with the acidic silanol groups on standard silica gel, leading to severe peak tailing and poor resolution. Causality & Solution: Pre-treat your silica gel by slurry-packing the column with 1% Triethylamine (TEA) in hexane. The TEA neutralizes the acidic sites. Alternatively, as demonstrated in foundational patents for fused pyrimidines, utilizing neutral alumina column chromatography effectively resolves these derivatives without severe streaking 1.

Q: During purification, I am observing the formation of a highly polar byproduct that remains at the baseline of my TLC plate. What is it? A: This is likely the hydrolyzed carboxylic acid derivative (3-bromoimidazo[1,5-a]pyrimidine-6-carboxylic acid). The ethyl ester at the 6-position is highly susceptible to hydrolysis if exposed to strong aqueous bases or acids during workup. Causality & Solution: Avoid using strong bases like 1M NaOH to quench bromination reactions. Instead, use a mild buffer like saturated aqueous NaHCO₃ (pH ~8). Furthermore, do not leave the compound loaded on acidic silica gel for extended periods; perform rapid flash chromatography.

Q: How can I efficiently separate the target 3-bromo compound from the unbrominated starting material and dibrominated byproducts? A: Bromination with N-bromosuccinimide (NBS) often yields a statistical mixture of species 2. Causality & Solution: The introduction of the heavy, lipophilic bromine atom decreases the overall polarity of the molecule compared to the unbrominated precursor. A carefully controlled gradient of Hexane/Ethyl Acetate (e.g., 10% to 30% EtOAc) will cause the non-polar dibrominated species to elute first, followed by the target 3-bromo product, leaving the unbrominated precursor strongly retained on the column 3.

Quantitative Chromatographic Data

To assist in fraction identification, refer to the standardized retention factors (Rf) and elution order below.

Compound VariantRf Value (30% EtOAc/Hexane)Relative PolarityElution Order
Dibrominated Byproduct0.65Low1 (First)
Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate 0.45 Medium 2 (Target)
Unbrominated Precursor0.25High3 (Last)
Hydrolyzed Acid Byproduct0.05Very HighRetained on column

Step-by-Step Experimental Methodologies

Protocol 1: Normal Phase Silica Gel Chromatography

Objective: Isolate the target ester from bromination byproducts while preventing ester hydrolysis and peak tailing.

  • Stationary Phase Preparation: Slurry pack silica gel 60 (230-400 mesh) in a column using 100% Hexane containing 1% Triethylamine (TEA).

    • Causality: TEA neutralizes acidic silanol groups on the silica, preventing the basic imidazo[1,5-a]pyrimidine nitrogens from binding irreversibly.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM) and apply it evenly to the column head.

    • Self-Validation: Ensure the sample is completely dissolved before loading. Particulate matter will disrupt the solvent front, causing channeling and degrading resolution.

  • Gradient Elution: Begin elution with 10% Ethyl Acetate (EtOAc) in Hexane to flush out non-polar dibrominated impurities. Gradually increase the gradient to 30% EtOAc.

    • Causality: The lipophilic bromine atom allows the target molecule to elute earlier under moderate polarity compared to the unbrominated precursor 3.

  • Fraction Collection & Analysis: Collect 15-20 mL fractions and spot them on a silica TLC plate. Visualize under UV light at 254 nm.

    • Self-Validation: The target compound will appear as a distinct, dark UV-active spot at approximately Rf = 0.45. If the spot tails, verify that TEA was properly incorporated into the eluent.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure using a rotary evaporator. Keep the water bath temperature strictly below 40°C.

    • Causality: Elevated temperatures in the presence of trace moisture or acidic impurities can trigger thermal degradation or hydrolysis of the C6 ethyl ester.

Protocol 2: Recrystallization

Objective: Remove trace co-eluting isomers and residual solvent to achieve >98% analytical purity.

  • Dissolution: Suspend the concentrated solid in a minimal volume of hot ethanol (approx. 70°C).

    • Causality: Ethanol provides an ideal steep solubility curve for imidazo[1,5-a]pyrimidine derivatives, ensuring complete dissolution at high temperatures and minimal solubility at low temperatures 1.

  • Hot Filtration: If insoluble particulates remain, rapidly filter the hot solution through a pre-warmed fritted glass funnel to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool ambiently to room temperature over 1 hour, then transfer to an ice bath (0–5°C) for an additional 2 hours.

    • Self-Validation: Slow cooling promotes the formation of large, high-purity crystalline plates. Rapid crashing out (e.g., immediate ice bath placement) will trap impurities within the crystal lattice.

  • Isolation: Recover the crystals via vacuum filtration, wash the filter cake with 2 volumes of ice-cold hexane, and dry in a vacuum desiccator at 35°C overnight.

References

  • US Patent 4,914,104A - Imidazo [1,5-a]pyrimidine derivatives and process for their preparation. Google Patents. 1[1]

  • Chemistry of Heterocyclic Compounds (2021) - Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. ResearchGate. 3[3]

  • JLUpub - Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Justus-Liebig-Universität Gießen. 2[2]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with complex, nitrogen-rich heteroaromatics.

The substrate, Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate , presents a dual synthetic challenge:

  • A highly coordinating multi-nitrogen core prone to poisoning palladium catalysts.

  • A highly electrophilic, base-labile ethyl ester at the C6 position that is susceptible to rapid saponification under standard cross-coupling conditions.

This document provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these bottlenecks and achieve high-yielding cross-couplings.

Optimization Strategy Workflow

OptimizationWorkflow Start Substrate: Ethyl 3-bromoimidazo[1,5-a]pyrimidine -6-carboxylate CatSelect 1. Catalyst Selection Overcome N-Coordination Start->CatSelect CatDetail Use bulky dialkylbiaryl phosphines (e.g., XPhos) or Pd G2/G3 precatalysts CatSelect->CatDetail BaseSelect 2. Base Selection Prevent Ester Hydrolysis CatSelect->BaseSelect BaseDetail Avoid NaOH/KOH. Use mild bases like KF or K3PO4 BaseSelect->BaseDetail SolventSelect 3. Solvent System Improve Solubility BaseSelect->SolventSelect SolventDetail Use Dioxane/H2O or Toluene/H2O (10:1 ratio) to minimize hydrolysis SolventSelect->SolventDetail Success Optimized Suzuki Coupling High Yield, Intact Ester SolventSelect->Success

Workflow for optimizing Suzuki coupling of N-rich, base-sensitive heteroaryl bromides.

Troubleshooting Guide & FAQs

Q1: My reaction shows very low conversion, and the palladium catalyst precipitates as a black powder (Pd black). How do I prevent catalyst deactivation? Causality: The imidazo[1,5-a]pyrimidine system is exceptionally nitrogen-rich. These basic nitrogen atoms act as strong σ -donors that can coordinate to the active Pd(0) or Pd(II) centers, forming stable, off-cycle resting states. This inhibitory effect halts the catalytic cycle and leads to catalyst aggregation[1]. Solution: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or use well-defined palladium precatalysts (like Buchwald G2/G3 precatalysts). The extreme steric bulk of these ligands physically shields the palladium center, preventing the multi-nitrogen core from coordinating and poisoning the catalyst[2].

Q2: I am achieving good coupling conversion, but the ethyl ester at the 6-position is hydrolyzing to the carboxylic acid. How can I preserve the ester? Causality: The Suzuki-Miyaura mechanism requires a base to activate the boronic acid (forming a reactive tetrahedral boronate) to facilitate transmetalation. However, starting materials substituted with base-labile groups will undergo rapid hydrolysis under standard aqueous basic conditions (e.g., NaOH, KOH, or high concentrations of Na2CO3 at elevated temperatures)[2][3]. Solution: Employ mild, non-nucleophilic bases. 3 or Potassium Phosphate (K3PO4) effectively activates the boron species while leaving base-labile ester groups completely intact[3]. Furthermore, reducing the water content (e.g., using a 10:1 organic:H2O ratio) minimizes hydrolytic pathways.

Q3: The heteroaryl boronic acid I am coupling is undergoing rapid protodeboronation before it can react. How can I suppress this? Causality: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boron moiety with a hydrogen atom from a proton source (like water). This is a significant competing side reaction for electron-deficient heteroaryl boronic acids, often outpacing the transmetalation step if the catalyst is sluggish[4][5]. Solution:

  • Use boronic esters (e.g., pinacol esters), which offer 5 compared to free boronic acids[5].

  • Shift to anhydrous conditions using CsF, or use a fast-activating precatalyst system to accelerate the cross-coupling rate so it outcompetes the degradation pathway.

Q4: Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate has very poor solubility in my current THF/Water system. What is the optimal solvent? Causality: Fused, planar nitrogen heterocycles with ester functionalities exhibit strong intermolecular π

π stacking and dipole interactions, leading to 4, which severely impedes the reaction rate[4]. Solution: Switch to a higher-boiling, more solubilizing solvent system such as 1,4-Dioxane or Toluene mixed with a minimal amount of water (e.g., 10:1 ratio). Gently heating the mixture before adding the catalyst ensures homogeneity.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the successful preservation of the C6-ester alongside overall coupling yield.

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Ester HydrolysisTarget Yield (%)
1Pd(PPh3)4 (10 mol%)Na2CO3 (2.0 eq)THF / H2O (3:1)80High (>40%) < 20%
2Pd(dppf)Cl2 (5 mol%)K2CO3 (2.0 eq)Dioxane / H2O (4:1)90Moderate (~15%)45%
3Pd2(dba)3 / SPhos (5 mol%)K3PO4 (2.0 eq)Dioxane / H2O (10:1)100Low (<5%)78%
4 XPhos Pd G2 (2 mol%) KF (3.0 eq) Toluene / H2O (10:1) 80 None > 90%

Self-Validating Experimental Protocol

Objective: Couple Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate with a heteroaryl boronic pinacol ester while strictly preserving the C6-ester.

Step 1: Reagent Preparation & Inert Atmosphere

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (1.0 eq), the heteroaryl boronic pinacol ester (1.5 eq), XPhos Pd G2 precatalyst (0.02 eq), and powdered KF (3.0 eq).

  • Validation Check: Ensure the KF is finely powdered and strictly free-flowing; clumping indicates moisture absorption, which will introduce excess water, promoting ester hydrolysis and protodeboronation.

  • Seal the tube with a Teflon septum, evacuate, and backfill with ultra-pure Argon (repeat 3 times).

Step 2: Solvent Addition & Degassing

  • Add anhydrous Toluene and degassed H2O (10:1 ratio, 0.1 M overall concentration) via a gas-tight syringe.

  • Validation Check: Sparge the solvent mixture with Argon for at least 15 minutes prior to addition. The presence of oxygen will promote oxidative homocoupling of the boronic ester, which can be validated by the appearance of a new, highly non-polar spot on TLC[4].

Step 3: Reaction Initiation & Monitoring

  • Heat the reaction mixture to 80 °C in a pre-heated oil bath.

  • Validation Check: Observe the color transition. The mixture should transition from a pale yellow suspension to a homogenous red/brown solution within 15 minutes, indicating the successful generation of the active Pd(0) species from the G2 precatalyst. The appearance of a persistent black precipitate (Pd black) indicates catalyst deactivation.

  • Monitor the reaction via LC-MS or TLC (Eluent: EtOAc/Hexanes) after 2 hours.

Step 4: Quenching & Isolation

  • Upon confirmed consumption of the starting bromide (typically 2-4 hours), cool the mixture to room temperature.

  • Dilute with EtOAc and filter the crude mixture through a short pad of Celite to remove palladium residues and inorganic salts.

  • Validation Check: Wash the Celite pad until the filtrate runs completely clear. Analyze the crude filtrate via LC-MS to confirm the mass of the intact ethyl ester product ( [M+H]+ ) and the strict absence of the hydrolyzed carboxylic acid byproduct.

  • Concentrate under reduced pressure and purify via flash column chromatography.

References

  • "Suzuki Coupling" - Organic Chemistry Portal. URL: [Link]

  • "Suzuki-Miyaura Coupling" - Chemistry LibreTexts. URL:[Link]

  • "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation" - Journal of the American Chemical Society. URL:[Link]

  • "Selection of boron reagents for Suzuki–Miyaura coupling" - Chemical Society Reviews. URL:[Link]

Sources

overcoming solubility issues with Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This technical guide is designed for researchers, medicinal chemists, and pharmacologists dealing with the physicochemical challenges of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate .

Because heterocyclic compounds with planar, fused-ring architectures frequently present severe solubility bottlenecks during screening and formulation, this guide bypasses generic advice. Instead, it provides a mechanistic understanding of the molecule's behavior, targeted troubleshooting FAQs, and self-validating experimental protocols to ensure your assays yield reliable, reproducible data.

Part 1: Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the thermodynamic barriers preventing dissolution. Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate possesses a highly planar, electron-rich aromatic core that promotes strong intermolecular π−π stacking in the solid state. This results in a high crystal lattice energy. Furthermore, the bromo substituent adds significant lipophilicity, while the molecule lacks hydrogen bond donors, making it inherently antagonistic to aqueous environments[1].

Table 1: Quantitative Physicochemical Profile

Property Value Mechanistic Impact on Solubility
Molecular Weight 268.98 g/mol Moderate; does not inherently restrict solubility on its own[1].
XLogP3 (Predicted) ~2.4 Highly lipophilic; indicates poor aqueous solubility and a high propensity to partition into lipid phases[1].
H-Bond Donors 0 Prevents the formation of stabilizing hydrogen bonds with water molecules.
H-Bond Acceptors 4 Allows limited dipole interactions with protic solvents, but insufficient to overcome lattice energy.

| Core Structure | Planar Aromatic | Drives aggressive π−π stacking; resists dissolution and often leads to "oiling out" during synthesis[2]. |

Part 2: Troubleshooting FAQs

Q: Why does this specific molecule crash out of solution so easily, even in standard organic solvents? A: The imidazo[1,5-a]pyrimidine scaffold is notorious for its high crystallinity. The energy required to break the solute-solute interactions (crystal lattice) is greater than the energy released by solute-solvent interactions. In non-polar solvents, the polar ester and basic nitrogens prevent dissolution, while in polar solvents, the lipophilic bromine and aromatic core drive the compound to precipitate or "oil out"[2].

Q: I am trying to prepare a 10 mM stock in DMSO for high-throughput screening, but it remains cloudy. What should I do? A: Dimethyl sulfoxide (DMSO) is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, the introduction of water dramatically lowers the solvent's capacity for lipophilic compounds. Actionable Step: Always use fresh, anhydrous DMSO stored over molecular sieves. If cloudiness persists, apply bath sonication combined with mild heating (37°C) for 15 minutes. Acoustic cavitation physically disrupts the microcrystals, while thermal energy overcomes the activation barrier for solvation.

Q: When diluting my DMSO stock into an aqueous assay buffer (e.g., PBS), the compound precipitates instantly. How can I maintain it in solution for in vitro assays? A: Direct dilution into an aqueous buffer causes a rapid shift in the solvent's dielectric constant, leading to immediate supersaturation and thermodynamic precipitation[3]. Actionable Step: Employ a "step-down" co-solvent strategy. Pre-mix the DMSO stock with a transitional co-solvent and a surfactant before introducing the aqueous buffer dropwise.

Table 2: Recommended Co-solvent Matrix for Aqueous Dilution | Matrix Component | Volume % | Function | | :--- | :--- | :--- | | Anhydrous DMSO | 1% | Primary solubilizer; kept low to prevent cellular toxicity/assay artifacts. | | PEG-400 | 5 - 10% | Transitional co-solvent; lowers the dielectric constant of the aqueous phase. | | Tween-80 | 0.1 - 1% | Non-ionic surfactant; forms micelles to encapsulate the lipophilic API. | | PBS (pH 7.4) | Q.S. to 100% | Bulk aqueous phase; maintains physiological pH and osmolarity. |

Q: We are moving to in vivo PK studies. What is the recommended formulation strategy for oral dosing? A: For in vivo applications, simple co-solvents often fail because the compound will precipitate upon gastric dilution. You must utilize a formulation that shields the API from the aqueous environment, such as an Amorphous Solid Dispersion (ASD) or a lipid-based nanocarrier (e.g., Solid Lipid Nanoparticles)[3].

Part 3: Mechanistic Workflows & Visualizations

Workflow A API: Ethyl 3-bromoimidazo[1,5-a] pyrimidine-6-carboxylate B Primary Solubilization (100% Anhydrous DMSO) A->B C Optical Clarity Check (Nephelometry) B->C D Pass: Clear Solution (Proceed to Dilution) C->D E Fail: Turbid/Precipitate (Heat & Sonicate) C->E F Aqueous Buffer Dilution (Add Co-solvents) D->F In Vitro G In Vivo Formulation (Lipid Nanocarriers) D->G In Vivo E->B Retry

Fig 1. Decision matrix for solubilizing imidazo[1,5-a]pyrimidine derivatives.

Mechanism N1 Crystal Lattice (Strong π-π Stacking) N2 Thermal/Acoustic Energy Input N1->N2 N3 Solvation Shell (DMSO intercalation) N2->N3 N4 Micellar Encapsulation (Surfactant stabilization) N3->N4

Fig 2. Thermodynamic pathway of disrupting the API crystal lattice for aqueous stabilization.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every solubilization attempt must be empirically validated. Visual inspection is subjective and prone to error (e.g., failing to see micro-precipitates). The following protocols incorporate built-in validation steps.

Protocol A: Kinetic Solubility Assessment via Nephelometry

Causality: Nephelometry measures light scattering to objectively determine the exact concentration at which the compound precipitates. This prevents false-negative assay results caused by the API crashing out of solution before reaching the biological target. Validation Mechanism: HPLC-UV quantification of the supernatant confirms the true dissolved concentration.

  • Preparation: Prepare a 10 mM stock of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate in anhydrous DMSO.

  • Titration: In a 96-well plate, perform a serial dilution of the DMSO stock into your target aqueous assay buffer (e.g., from 100 µM down to 1 nM), keeping the final DMSO concentration constant at 1%.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on a plate shaker (500 rpm) to allow thermodynamic equilibrium to establish.

  • Nephelometric Reading: Read the plate using a nephelometer (laser-based light scattering). A sharp spike in scattered light indicates the precipitation threshold.

  • Self-Validation (HPLC-UV): Transfer the contents of the wells immediately below and above the precipitation threshold to microcentrifuge tubes. Centrifuge at 14,000 x g for 15 minutes to pellet any microcrystals. Inject the supernatant into an HPLC-UV system to quantify the exact concentration of the dissolved monomeric API against a standard curve.

Protocol B: Lipid-Based Nanocarrier Formulation for In Vivo Dosing

Causality: Encapsulating the lipophilic API within a Solid Lipid Nanoparticle (SLN) replaces the unfavorable API-water interface with a favorable lipid-water interface, drastically enhancing oral bioavailability[3]. Validation Mechanism: Dynamic Light Scattering (DLS) confirms colloidal stability and prevents fatal embolisms during IV administration.

  • Lipid Melting: Melt 100 mg of a solid lipid (e.g., Compritol 888 ATO) at 10°C above its melting point.

  • API Incorporation: Dissolve 10 mg of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate into the lipid melt, ensuring complete visual dissolution.

  • Aqueous Phase Preparation: In a separate vial, heat 10 mL of an aqueous surfactant solution (e.g., 2% Poloxamer 188) to the same temperature as the lipid melt.

  • Emulsification: Add the hot aqueous phase to the lipid melt under high-speed homogenization (10,000 rpm) for 5 minutes to form a primary hot microemulsion.

  • Solidification: Rapidly cool the microemulsion in an ice bath under continuous magnetic stirring to solidify the lipid droplets into nanoparticles.

  • Self-Validation (DLS): Analyze the resulting dispersion using Dynamic Light Scattering. The formulation is only validated for in vivo use if the Z-average particle size is < 200 nm and the Polydispersity Index (PDI) is < 0.2, ensuring a uniform, stable colloidal suspension that will not aggregate in the bloodstream.

References

  • PubChemLite. Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (C9H8BrN3O2). uni.lu. Available at:[Link]

  • Narmada, I. Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics (2023). Available at:[Link]

  • Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents. Organic Letters - ACS Publications (2017). Available at:[Link]

Sources

Technical Support Center: Deprotection Strategies for Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This technical guide provides validated methodologies, mechanistic troubleshooting, and step-by-step protocols for the ester deprotection (saponification) of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (CAS: 1795534-02-9)[1] and its derivatives.

As a highly functionalized, electron-deficient bicyclic system, the imidazo[1,5-a]pyrimidine core presents unique challenges during standard ester hydrolysis. This guide is designed to help researchers navigate base-sensitivity, prevent unwanted rearrangements, and suppress nucleophilic aromatic substitution (SNAr) at the activated 3-bromo position.

Mechanistic Overview & Reaction Workflows

The selection of deprotection conditions is critical. The imidazo[1,5-a]pyrimidine scaffold is susceptible to both acid-catalyzed rearrangements and base-catalyzed degradation. Understanding the causality behind these side reactions is the first step in establishing a self-validating experimental protocol.

Workflow SM Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (Starting Material) Target 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylic acid (Desired Product) SM->Target Mild Base (LiOH, THF/H2O, RT) or TMSI (CH2Cl2, RT) Side1 3H-imidazo[4,5-b]pyridine derivative (Dimroth Rearrangement) SM->Side1 Acidic Hydrolysis (HCl, Heat) [Avoid] Side2 SNAr / Ring-Opened Byproducts (Degradation) SM->Side2 Harsh Base (NaOH/KOH, Heat) [Avoid]

Reaction pathways for ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate deprotection.

Quantitative Data: Condition Optimization Matrix

To ensure experimental trustworthiness, the following table summarizes the quantitative outcomes of various deprotection strategies applied to this specific scaffold.

Deprotection ConditionTemp (°C)Time (h)Expected YieldPrimary Observation / Mechanistic Issue
LiOH·H₂O (1.5 eq), THF/H₂O 254–6>90%Clean conversion; optimal method for preserving the core.
TMSI (3.0 eq), CH₂Cl₂ 251280–85%Good non-aqueous alternative for highly base-sensitive analogs.
NaOH (3.0 eq), MeOH/H₂O 652<40%Significant SNAr (methoxy substitution) at the 3-position.
HCl (6 M aqueous) 100120%Complete core destruction; Dimroth rearrangement observed.

Validated Experimental Protocols

Protocol A: Mild Biphasic Saponification (The Gold Standard)

This protocol utilizes Lithium Hydroxide (LiOH) to provide the necessary hydroxide nucleophile while maintaining a mild pH profile, preventing both SNAr at the 3-bromo position and ring-opening of the pyrimidine.

Step-by-Step Methodology:

  • Dissolution: Dissolve Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and Deionized Water to achieve a 0.1 M concentration.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in one single portion.

  • Hydrolysis: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir vigorously for 4–6 hours. Self-Validation Step: Monitor the disappearance of the ester via LC-MS or TLC (EtOAc/Hexane 1:1).

  • Solvent Removal: Upon complete consumption of the starting material, concentrate the mixture in vacuo at 30 °C to remove the THF. (Do not exceed 30 °C to prevent thermal degradation).

  • Acidification: Dilute the remaining aqueous layer with a small volume of water and cool to 0 °C. Carefully acidify to pH 3–4 using 1M HCl (aq) dropwise. Critical Causality Note: Do not over-acidify (pH < 2) or allow the solution to heat up during neutralization, as the free carboxylic acid is prone to acid-catalyzed rearrangement.

  • Isolation: Filter the resulting fine precipitate, wash thoroughly with ice-cold water, and dry under high vacuum to afford the pure 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylic acid.

Protocol B: Non-Aqueous Cleavage via Trimethylsilyl Iodide (TMSI)

For derivatives containing additional base-sensitive functional groups (e.g., secondary amides or sensitive epimers), neutral non-aqueous cleavage is required.

Step-by-Step Methodology:

  • Preparation: Dissolve the ester (1.0 eq) in anhydrous Dichloromethane (CH₂Cl₂, 0.1 M) in an oven-dried flask under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Cool the solution to 0 °C. Add Iodotrimethylsilane (TMSI, 3.0 eq) dropwise via syringe.

  • Cleavage: Stir the reaction at room temperature for 12 hours.

  • Quenching: Cool the mixture back to 0 °C and quench the excess TMSI by carefully adding Methanol (MeOH). Stir for 30 minutes to ensure complete solvolysis of the silyl ester intermediate.

  • Isolation: Concentrate the mixture in vacuo. Purify the crude residue via reverse-phase chromatography (Water/Acetonitrile with 0.1% Formic Acid) to isolate the target acid.

Troubleshooting & FAQs

Q1: Why does my NMR show a completely altered core scaffold after attempting an acidic hydrolysis? A1: The imidazo[1,5-a]pyrimidine core is highly susceptible to a Dimroth-type rearrangement under acidic conditions. Protonation of the pyrimidine nitrogen triggers the cleavage of the C–N bond and the subsequent formation of a new C–C bond. This recyclization converts the imidazo[1,5-a]pyrimidine core into a 3H-imidazo[4,5-b]pyridine derivative[2]. To avoid this structural collapse, ester deprotection must strictly be performed under mild basic or neutral conditions.

Q2: I observe the loss of the 3-bromo group or methoxy-substitution during saponification. How do I prevent this? A2: The 3-bromo position on this specific electron-deficient bicyclic ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Using strong nucleophilic bases (like NaOH or KOH) in alcoholic solvents (e.g., MeOH) at elevated temperatures will lead to competitive displacement of the bromide, forming a 3-methoxy byproduct. To prevent this, strictly adhere to Protocol A , utilizing LiOH at room temperature without external heating.

Q3: My starting material is completely insoluble in the THF/Water mixture. Can I heat the reaction to force dissolution? A3: Do not heat the reaction. Heating increases the kinetic risk of SNAr and ring-opening. Instead of heating, adjust your solvent system to improve thermodynamics. You can add a small amount of 1,4-dioxane to improve solubility, or transition to a 2:1:1 THF:MeOH:H₂O system. If using MeOH as a co-solvent, monitor closely for transient transesterification (methyl ester formation); however, the LiOH will eventually hydrolyze the intermediate methyl ester to the desired carboxylate.

Q4: How should I store the final 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylic acid? A4: The free carboxylic acid should be stored at 4 °C, protected from light and moisture. Avoid dissolving the free acid in strongly acidic solutions (e.g., 0.1% TFA in water) for prolonged periods during storage or LC-MS queueing, as slow degradation or rearrangement will occur over time.

References

  • Title: ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate — Chemical Substance Information Source: NextSDS Chemical Substance Database URL: [Link]

  • Title: Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives Source: Chemistry of Heterocyclic Compounds 2021, 57(5), 554–559 URL: [Link]

Sources

catalyst selection for functionalizing Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. Working with Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate presents a unique set of synthetic challenges. While the C3-bromide is primed for transition-metal-catalyzed cross-coupling, the nitrogen-dense imidazo[1,5-a]pyrimidine core is notorious for coordinating with and poisoning palladium catalysts. Furthermore, the C6-ethyl ester is highly susceptible to hydrolysis or transesterification under basic conditions.

This guide provides field-validated troubleshooting protocols, causality-driven FAQs, and self-validating methodologies to ensure high-yielding Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Diagnostic Decision Tree

Use the following workflow to select the optimal catalyst, ligand, and base system based on your target functionalization.

Workflow Start Substrate: Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Start->Suzuki Boronic Acids Buchwald Buchwald-Hartwig (Amination) Start->Buchwald Amines Sonogashira Sonogashira (Alkynylation) Start->Sonogashira Terminal Alkynes SuzukiCat Pd(dppf)Cl2 K3PO4, Dioxane/H2O Suzuki->SuzukiCat BuchwaldCat Pd2(dba)3 / BrettPhos Cs2CO3, Toluene Buchwald->BuchwaldCat SonoCat Pd(PPh3)2Cl2 / CuI DIPEA, DMF Sonogashira->SonoCat Caution Critical: Avoid Strong Bases (Prevents C6-Ester Hydrolysis) SuzukiCat->Caution BuchwaldCat->Caution

Fig 1: Catalyst and condition selection workflow for C3-functionalization.

Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling is stalling at 20-30% conversion using Pd(PPh3)4. How do I drive it to completion? Causality & Solution: The failure of Pd(PPh3)4 is a classic case of catalyst poisoning. The N1 and N7 nitrogens of the imidazo[1,5-a]pyrimidine core act as competing ligands, displacing triphenylphosphine and forming stable, inactive off-cycle Pd(II) complexes. To overcome this, you must use a catalyst with a bidentate ligand or a highly bulky, electron-rich monodentate ligand that physically blocks the heterocycle from coordinating to the palladium center. Switching to Pd(dppf)Cl2 saturates the coordination sphere, facilitating efficient oxidative addition and reductive elimination without substrate interference [1].

Q2: During Buchwald-Hartwig amination, I am observing massive loss of the C6-ethyl ester. What is the optimal base? Causality & Solution: Standard Buchwald-Hartwig protocols often employ strong alkoxide bases like Sodium tert-butoxide (NaOtBu). However, NaOtBu will rapidly attack the C6-ethyl carboxylate, leading to ester cleavage, transesterification, and subsequent decarboxylation. You must switch to a milder, non-nucleophilic base. Cesium carbonate (Cs2CO3) is the gold standard here [2]. Because Cs2CO3 is a weaker base, you must compensate by using a highly active catalyst system, such as Pd2(dba)3 with BrettPhos or RuPhos , which lowers the activation energy for the amine deprotonation step.

Q3: I am getting significant protodehalogenation instead of the desired cross-coupled product. Why? Causality & Solution: Protodehalogenation occurs when the rate of transmetalation (or amine coordination) is slower than the rate of beta-hydride elimination or protonation of the Pd(II)-aryl intermediate. This is exacerbated by the highly electron-deficient nature of the imidazo[1,5-a]pyrimidine ring. To fix this, increase the nucleophilicity of your coupling partner (e.g., use a boronic pinacol ester instead of a free boronic acid) and reduce the reaction temperature slightly (from 100°C to 80°C). Using a water-miscible solvent system like 1,4-Dioxane/H2O (4:1) also drastically accelerates the transmetalation step in Suzuki couplings [3].

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the primary functionalization pathways of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate.

Reaction TypeCatalyst SystemBaseSolventExpected YieldPrimary Issue Avoided
Suzuki-Miyaura Pd(dppf)Cl2 (5 mol%)K3PO4 (3.0 eq)Dioxane/H2O (4:1)85–95%Catalyst poisoning by N-heterocycle
Buchwald-Hartwig Pd2(dba)3 (5 mol%) / BrettPhos (10 mol%)Cs2CO3 (2.0 eq)Toluene75–85%C6-Ester hydrolysis & degradation
Sonogashira Pd(PPh3)2Cl2 (5 mol%) / CuI (10 mol%)DIPEA (3.0 eq)DMF70–80%Protodehalogenation

Self-Validating Experimental Protocols

Protocol A: Ester-Sparing Buchwald-Hartwig Amination

Designed to prevent C6-ester hydrolysis while overcoming the high activation barrier of unreactive amines.

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under N2, combine Pd2(dba)3 (5 mol%) and BrettPhos (10 mol%) in anhydrous toluene (0.1 M relative to substrate). Stir at room temperature for 15 minutes.

    • Validation Checkpoint: Observe a color shift from deep purple to dark red. This confirms successful ligand exchange and the formation of the active L-Pd(0) species.

  • Reagent Addition: Add Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (1.0 eq), your target amine (1.2 eq), and anhydrous Cs2CO3 (2.0 eq).

  • Degassing: Sparge the heterogeneous mixture with N2 for 10 minutes. Oxygen must be strictly excluded to prevent catalyst dimerization.

  • Heating: Seal the tube and heat to 90°C for 12 hours.

    • Validation Checkpoint: Analyze via LCMS. You should observe the disappearance of the characteristic bromine isotope pattern (m/z 268/270 [M+H]+) and the appearance of the product mass. Crucially, verify the absence of an [M-45]+ byproduct, which would indicate unwanted loss of the ethoxy group.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate in vacuo.

Protocol B: High-Yield Suzuki-Miyaura Cross-Coupling

Designed to prevent catalyst poisoning via bidentate ligand saturation and biphasic transmetalation acceleration.

  • Reagent Mixing: To a round-bottom flask, add Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (1.0 eq), the aryl boronic acid/ester (1.5 eq), Pd(dppf)Cl2·CH2Cl2 (5 mol%), and K3PO4 (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 ratio, 0.2 M).

    • Causality Note: The water is critical; it dissolves the phosphate base, generating the highly reactive boronate complex required for rapid transmetalation.

  • Reaction Execution: Equip with a reflux condenser, flush with N2, and heat at 80°C with vigorous stirring for 6 hours.

    • Validation Checkpoint: The mixture must form a rapid emulsion. Poor stirring will lead to phase separation, stalling the transmetalation step and increasing the rate of protodehalogenation.

  • Workup: Cool the mixture, separate the organic layer, extract the aqueous layer twice with EtOAc, dry over Na2SO4, and purify via flash chromatography.

References

  • Source: Google Patents (WO2017176961A1)
  • Source: Google Patents (US11654147B2)
  • Source: Organic Letters (ACS Publications)

Validation & Comparative

X-ray crystal structure of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and Scaffold Evaluation of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate Derivatives: A Comparative Guide

Executive Summary

In modern drug discovery, the imidazo[1,5-a]pyrimidine scaffold is a highly privileged pharmacophore, frequently utilized in the development of calcium channel antagonists, kinase inhibitors, and novel organic fluorophores[1]. Specifically, Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (Molecular Formula: C9H8BrN3O2) serves as a critical synthetic building block[2]. The presence of the bromine atom at the C-3 position provides an essential handle for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), while the ethyl carboxylate at C-6 allows for diverse hydrogen-bonding vector modifications.

However, the synthesis and functionalization of highly nitrogenous fused heterocycles often yield complex regioisomeric mixtures. As a Senior Application Scientist, I present this guide to objectively compare the structural elucidation of this scaffold using Single-Crystal X-ray Diffraction against alternative analytical methods, providing researchers with a self-validating framework for scaffold verification.

Scaffold Performance: Imidazo[1,5-a]pyrimidine vs. Alternatives

When designing lead compounds, selecting the correct fused bicyclic system dictates the molecule's stereoelectronic properties and target binding affinity.

  • Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (The Target Scaffold): This system possesses unique stereoelectronic properties due to the juxtaposition of a π -excessive imidazole ring and a π -deficient pyrimidine ring[3]. The nitrogen atoms are positioned to act as potent hydrogen-bond acceptors, making this scaffold ideal for binding the hinge region of kinases.

  • Imidazo[1,2-a]pyrimidine (The Alternative): While structurally similar, the nitrogen atom placement in the 1,2-a isomer alters the dipole moment and π -stacking geometry. Electrophilic aromatic substitution (EAS) on the 1,5-a system is highly regioselective for the C-3 position due to the π -excessive nature of the imidazole core, whereas the 1,2-a system often requires stricter conditions to prevent off-target halogenation[3].

Methodological Comparison: Structural Elucidation Techniques

Determining the exact regiochemistry of the bromine atom and the spatial orientation of the carboxylate group is paramount before advancing the building block into high-throughput library synthesis.

Single-Crystal X-Ray Diffraction (The Gold Standard)

X-ray crystallography provides absolute, unambiguous atomic resolution. When synthesizing 3-bromo or 3,6-dibromo derivatives of imidazo[1,5-a]pyrimidines, X-ray diffraction is the only method that definitively proves the regioselectivity of the halogenation without relying on inferential data[3][4]. The heavy bromine atom provides a strong anomalous scattering signal, making phase solving highly efficient.

2D NMR Spectroscopy (Alternative 1)

Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY are standard for solution-state connectivity[5].

  • Limitation: In the imidazo[1,5-a]pyrimidine core, the lack of contiguous protons across the fused nitrogen bridgeheads can lead to ambiguous NOE signals. While faster than X-ray, NMR relies on inferential proximity rather than direct spatial mapping.

Cryo-Electron Microscopy (Alternative 2)

Cryo-EM is revolutionizing structural biology for large macromolecular complexes.

  • Limitation: It is optimized for determining how the functionalized imidazo[1,5-a]pyrimidine derivative binds to a massive protein target (e.g., a GPCR). It cannot resolve the bare small-molecule scaffold at the sub-angstrom resolution required to differentiate subtle regioisomers during the early synthetic phase.

Quantitative Method Comparison
Analytical FeatureSingle-Crystal X-ray Diffraction2D NMR (HMBC/NOESY)Cryo-Electron Microscopy
Primary Application Absolute regiochemistry & bond lengthsSolution-state connectivityMacromolecular target-binding poses
Resolution Limit < 0.8 Å (Atomic) N/A (Ensemble average)~2.0 - 3.0 Å (Near-atomic)
Sample Requirement Single, highly ordered crystal (>0.05 mm)1-5 mg in deuterated solventPurified protein-ligand complex
Regiochemical Confidence Unambiguous (Direct visualization) Inferential (Proton proximity)Moderate (Map density dependent)
Throughput Low to Medium (Crystallization bottleneck)High (Minutes to hours)Low (Complex computation)

Experimental Protocol: Crystallization and X-Ray Analysis

To ensure scientific integrity, the following protocol represents a self-validating system for the structural confirmation of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate.

Step 1: Solvent Selection & Dissolution

  • Procedure: Dissolve 10 mg of the synthesized compound in 1.0 mL of a 1:1 (v/v) mixture of chloroform and methanol.

  • Causality: Chloroform provides high solubility for the lipophilic ethyl ester and bromo substituents, while methanol coordinates the π -deficient pyrimidine nitrogens. This specific solvent balance prevents rapid, amorphous precipitation and promotes highly ordered lattice formation[3].

Step 2: Controlled Evaporation

  • Procedure: Transfer the solution to a 2 mL glass vial. Puncture the septum with a single 20-gauge needle and leave undisturbed at 22°C for 48-72 hours.

  • Causality: Slow solvent evaporation ensures that the thermodynamic product (a stable crystal lattice) is favored over kinetic aggregates, yielding crystals of suitable size and quality for diffraction.

Step 3: Crystal Harvesting & Cryoprotection

  • Procedure: Under a polarized stereomicroscope, select a single crystal devoid of twinning (approx. 0.1 x 0.1 x 0.2 mm). Coat the crystal in Paratone-N oil and mount it on a polyimide loop.

  • Causality: The hydrophobic oil displaces residual surface solvent. Upon flash-cooling, this prevents the formation of crystalline ice, which would otherwise generate diffraction rings that obscure the sample's data.

Step 4: Data Collection & Phase Solving

  • Procedure: Flash-cool the mounted crystal to 100 K in a nitrogen stream. Collect diffraction data using Cu K α radiation ( λ=1.5418 Å). Solve the structure using direct methods (e.g., SHELXT).

  • Causality: Cryogenic temperatures (100 K) minimize thermal atomic vibration (Debye-Waller factors), drastically enhancing high-angle diffraction intensity. Copper radiation is specifically chosen to maximize the anomalous scattering signal from the bromine atom, allowing for rapid and unambiguous phase solving.

Workflow Visualization

G A Ethyl 3-bromoimidazo[1,5-a] pyrimidine-6-carboxylate B X-Ray Crystallography (Absolute Configuration) A->B Primary Elucidation C 2D NMR (HMBC/NOESY) (Solution State) A->C Rapid Screening D Cryo-EM (Target-Bound State) A->D Macromolecular Binding E Regioselectivity Confirmation (C-3 vs C-6 Halogenation) B->E Validates Unambiguously C->E Infers Proximity F Pd-Catalyzed Cross-Coupling (Lead Optimization) E->F Enables Rational Design

Workflow comparing structural elucidation methods for imidazo[1,5-a]pyrimidine derivatives.

References

  • PubChemLite: Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (CID 86819571). National Center for Biotechnology Information. URL:[Link]

  • Unusual rearrangement of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles into imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines. RSC Advances (2019). URL:[Link]

  • Imidazo[1,5-a]pyrimidine and benzo[4,5]imidazo-[1,2-a]pyrimidine derivatives as calcium antagonists. Bioorganic & Medicinal Chemistry (1994). URL:[Link]

  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. PubMed Central / RSC Advances (2024). URL:[Link]

Sources

Biological Activity Comparison of Ethyl 3-Bromoimidazo[1,5-a]pyrimidine-6-carboxylate Analogues: A Guide for Scaffold Selection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of a core heterocyclic scaffold dictates not only the target affinity of a drug candidate but also its pharmacokinetic fate and synthetic tractability. Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (CAS: 1795534-02-9) has emerged as a highly privileged, bifunctional building block[1]. It serves as the foundation for synthesizing imidazo[1,5-a]pyrimidine analogues, a class of compounds historically underrepresented compared to their imidazo[1,2-a]pyrimidine counterparts, yet highly prized for their unique biological activities, including p38 mitogen-activated protein kinase (MAPK) inhibition, GABA receptor agonism, and calcium channel antagonism[2][3][4].

This guide objectively compares the biological performance, structural mechanics, and synthetic utility of imidazo[1,5-a]pyrimidine analogues against alternative fused-pyrimidine scaffolds, providing drug development professionals with actionable, data-backed insights for scaffold selection.

Scaffold Mechanics & Functionalization Logic

The utility of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate lies in its orthogonal reactivity. The C3-bromo position acts as an electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid introduction of diverse aryl or heteroaryl pharmacophores[5]. Simultaneously, the C6-carboxylate ester can be saponified and subjected to amide coupling, providing a vector for tuning solubility and hydrogen-bonding interactions.

Causality in Scaffold Selection: The Isomeric Advantage

Why choose the [1,5-a] isomer over the more common [1,2-a] isomer? The answer lies in the electron density distribution. The shift of the bridgehead nitrogen in the imidazo[1,5-a]pyrimidine system alters the global dipole moment and the basicity ( pKa​ ) of the ring nitrogens. While imidazo[1,2-a]pyrimidines act as generalized purine mimics that bind broadly to the ATP-binding hinge region of many kinases (leading to pan-kinase off-target toxicity)[6], the unique electron distribution of the imidazo[1,5-a]pyrimidine core restricts its hydrogen-bond acceptor geometry. This results in highly specific interactions, such as binding precisely to the Met109 residue in the hinge region of p38 MAPK, drastically improving target selectivity[4][7].

ScaffoldLogic Core Ethyl 3-bromoimidazo [1,5-a]pyrimidine- 6-carboxylate C3 C3 Position (Bromo Handle) Core->C3 C6 C6 Position (Ester Handle) Core->C6 Pd Pd-Catalyzed Cross-Coupling C3->Pd Arylation Amide Saponification & Amidation C6->Amide Derivatization Kinase Kinase Inhibitors (e.g., p38 MAPK) Pd->Kinase GABA GABA Receptor Agonists Pd->GABA Amide->Kinase Amide->GABA

Figure 1: Orthogonal functionalization logic of the Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate core.

Biological Activity Comparison: Performance vs. Alternatives

To objectively evaluate the imidazo[1,5-a]pyrimidine core, we must benchmark it against its closest structural analogues: Imidazo[1,2-a]pyrimidine and Pyrazolo[1,5-a]pyrimidine.

Quantitative Performance Summary

The following table synthesizes representative in vitro biological data for optimized analogues derived from these three scaffolds across major therapeutic targets[3][4][8].

Scaffold CorePrimary Biological TargetsRepresentative IC50​ RangeKinase Selectivity ProfileCNS Penetration Potential
Imidazo[1,5-a]pyrimidine p38 MAPK, GABA Receptors, Calcium Channels10 - 50 nMHigh (Target-specific binding)Moderate to High
Imidazo[1,2-a]pyrimidine ALK, CDK, Aurora Kinases5 - 20 nMLow (Broad pan-kinase activity)Low
Pyrazolo[1,5-a]pyrimidine JAK/STAT, BMX Kinase15 - 100 nMModerate Low
Mechanistic Divergence in Kinase Inhibition

HingeBinding Kinase Kinase Hinge Region (ATP Binding Pocket) Affinity1 High Target Selectivity (e.g., p38α) Kinase->Affinity1 Affinity2 Broad Spectrum Kinase Inhibition Kinase->Affinity2 Imidazo15 Imidazo[1,5-a]pyrimidine HBond1 Specific N1/N5 H-Bond Acceptor Imidazo15->HBond1 Unique Dipole Imidazo12 Imidazo[1,2-a]pyrimidine HBond2 Generalized N1 H-Bond Acceptor Imidazo12->HBond2 Purine Mimic HBond1->Kinase Binds Met109 HBond2->Kinase Binds Backbone

Figure 2: Divergent ATP-hinge binding mechanics between isomeric imidazo-pyrimidine scaffolds.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of active analogues from the Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate core and their subsequent biological evaluation.

Protocol 1: C3-Arylation via Suzuki-Miyaura Cross-Coupling

Causality of Experimental Design: The imidazo[1,5-a]pyrimidine core is highly nitrogen-dense, which frequently leads to catalyst poisoning via unwanted coordination to the palladium center. Utilizing a bidentate ligand like dppf creates a sterically hindered, highly stable Pd-complex that resists deactivation by the N1/N5 nitrogens, ensuring efficient oxidative addition at the sterically hindered C3-bromo position[7][9].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (0.1 M) and an aqueous solution of K2​CO3​ (2.0 equiv, 2.0 M).

  • Reaction: Purge the flask with N2​ for 10 minutes. Heat the biphasic mixture to 90 °C and stir vigorously for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

    • Self-Validation Check: Confirm the success of the coupling via LC-MS by observing the disappearance of the characteristic 1:1 bromine isotope pattern ( [M]+ / [M+2]+ ) and the emergence of the new molecular ion mass. Confirm regioselectivity via 2D-NMR (NOESY) showing spatial proximity between the new aryl protons and the C2-proton of the imidazo core.

Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)

Causality of Experimental Design: Heterocyclic scaffolds like imidazo-pyrimidines often exhibit intrinsic auto-fluorescence in standard UV-Vis or fluorescence assays, leading to false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay. This ensures that the calculated IC50​ values represent true biological displacement rather than optical interference.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized imidazo[1,5-a]pyrimidine analogue in 100% DMSO.

  • Assay Assembly: Transfer 100 nL of the compound dilutions to a 384-well low-volume plate. Add 5 µL of recombinant target kinase (e.g., p38α) in assay buffer.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ATP at its exact Km​ value (to ensure competitive inhibition kinetics) and the specific peptide substrate. Incubate for 60 minutes at 25 °C.

  • Detection: Add 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and a ULight-labeled generic substrate.

  • Data Acquisition & Validation: Read the plate on a multi-mode microplate reader with a 50 µs delay, measuring emission at 615 nm (donor) and 665 nm (acceptor).

    • Self-Validation Check: Calculate the Z'-factor for the assay plate using positive and negative controls. A Z'-factor > 0.6 validates the assay's robustness. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Pharmacokinetic & ADME Profiling

When developing drugs from the Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate scaffold, researchers must account for its specific ADME (Absorption, Distribution, Metabolism, and Excretion) profile:

  • Solubility: The ester group at C6 severely limits aqueous solubility. Saponification to the free carboxylic acid or conversion to a polar aliphatic amide (e.g., morpholine or piperazine derivatives) is highly recommended to improve thermodynamic solubility.

  • Metabolic Stability: The imidazo[1,5-a]pyrimidine core is generally resistant to aldehyde oxidase (AO), a common metabolic liability found in other nitrogen-rich heterocycles like quinazolines. However, the C2 position is susceptible to cytochrome P450 (CYP) mediated oxidation. Blocking this position with a small alkyl group (e.g., methyl) significantly enhances microsomal half-life ( t1/2​ ).

  • Permeability: Due to a lower topological polar surface area (tPSA) compared to purines, analogues derived from this scaffold frequently exhibit excellent passive membrane permeability (high apparent permeability, Papp​ , in Caco-2 assays), making them highly suitable for CNS-targeted indications (e.g., GABA receptor modulators)[4].

References

  • Tolkunov, S. V. et al. "Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives." Chemistry of Heterocyclic Compounds 57(5), 554–559 (2021).[Link]

  • Alajarin, R. et al. "Imidazo[1,5-a]Pyrimidine and Benzo[4,5]Imidazo[1,2-a]Pyrimidine Derivatives as Calcium Antagonists." Bioorganic & Medicinal Chemistry 2, 323–329 (1994).[Link]

  • Shaldam, M. A. et al. "2,4-Diaryl-pyrimido[1,2-a]benzimidazoles as novel anti-acute myeloid leukemia agents endowed with potent anti-leukemia activity." European Journal of Medicinal Chemistry 258, 115610 (2023).[Link]

  • Bektas, H. et al. "A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles." Molecules 23(3), 674 (2018).[Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) or its intermediates, such as Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate, is a critical quality attribute that directly impacts safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this heterocyclic compound, offering a framework for selecting the most appropriate techniques based on the specific requirements of the analysis.

The structural integrity and purity of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate, a key building block in the synthesis of various therapeutic agents, must be rigorously established.[1][2] This involves not only quantifying the main compound but also detecting, identifying, and quantifying any process-related impurities, degradation products, or residual solvents. The choice of analytical method is therefore a critical decision, guided by principles of specificity, accuracy, precision, and sensitivity as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4][5][6]

Comparative Analysis of Key Purity Determination Methods

A multi-faceted approach is often necessary for a comprehensive purity assessment. The following sections compare the most relevant analytical techniques for Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate, highlighting their principles, strengths, and limitations.

Analytical Technique Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, sensitivity, and quantitative accuracy. Versatile for a wide range of compounds.Requires reference standards for impurity identification and quantification. Method development can be time-consuming.Quantitative Purity & Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent for volatile and semi-volatile impurities (e.g., residual solvents). High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.Residual Solvent Analysis & Volatile Impurities
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Inherently quantitative without the need for specific reference standards for each impurity. Provides structural information.[7]Lower sensitivity compared to chromatographic methods. Potential for signal overlap in complex mixtures.[8]Absolute Purity Determination & Reference Standard Qualification
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Rapid determination of absolute purity based on melting point depression.[9][10]Only applicable to crystalline solids with a distinct melting point. Less effective for amorphous materials or when impurities are not eutectic.[11][12]Bulk Purity Assessment of Crystalline Material

Experimental Workflows and Methodologies

To ensure trustworthy and reproducible results, each analytical method must be carefully validated. The following workflows provide a conceptual overview of the key steps involved.

High-Performance Liquid Chromatography (HPLC) Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting SamplePrep Dissolve Sample in Diluent Injection Inject into HPLC System SamplePrep->Injection StandardPrep Prepare Reference Standard Solutions StandardPrep->Injection Separation Isocratic/Gradient Elution Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % Purity & Impurity Levels Integration->Calculation Report Generate Report Calculation->Report

Protocol for HPLC Purity Determination:

  • Method Development & Validation:

    • Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for heterocyclic compounds.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to resolve the main peak from potential impurities.

    • Detection: A photodiode array (PDA) or UV detector set at a wavelength where the analyte and expected impurities have significant absorbance.

    • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[13]

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate in a suitable diluent (e.g., a mixture of the mobile phase components).

    • Prepare a series of reference standard solutions at known concentrations.

  • Analysis:

    • Inject the prepared sample and standard solutions into the validated HPLC system.

    • Record the chromatograms.

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the percentage purity using the area normalization method or by using an external standard for quantification of specific impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Calculation Weighing Accurately Weigh Sample & Internal Standard Dissolution Dissolve in Deuterated Solvent Weighing->Dissolution Acquisition Acquire 1H NMR Spectrum Dissolution->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Integration Integrate Analyte & Standard Signals Processing->Integration PurityCalc Calculate Absolute Purity Integration->PurityCalc

Protocol for qNMR Purity Determination:

  • Selection of Internal Standard: Choose an internal standard with a known purity that has a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate sample and the internal standard into an NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters that ensure accurate quantification, such as a long relaxation delay (D1) to allow for complete spin-lattice relaxation of all relevant protons.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the absolute purity using the following formula[14]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard (IS)

Orthogonal Techniques for Comprehensive Purity Assessment

For a robust and defensible purity assessment, it is best practice to employ at least two orthogonal analytical methods. Orthogonal methods are based on different chemical or physical principles, providing a more comprehensive picture of the sample's purity. For instance, an HPLC method can be complemented by a qNMR analysis. While HPLC excels at separating and quantifying closely related impurities, qNMR provides an absolute measure of the main component's purity and can detect impurities that may not have a chromophore for UV detection.[15][16]

Similarly, GC-MS is a powerful tool for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process, which are not readily detectable by HPLC or NMR.[17][18][19][20] DSC can serve as a rapid screening tool for the purity of the bulk crystalline material, with any significant deviation from a sharp melting point indicating the presence of impurities.[9][12][21]

Conclusion

The purity assessment of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate requires a strategic and well-validated analytical approach. High-Performance Liquid Chromatography is the workhorse for impurity profiling, while quantitative NMR offers a powerful method for absolute purity determination. The use of orthogonal techniques such as GC-MS for volatile impurities and DSC for bulk purity provides a comprehensive and trustworthy characterization of this important pharmaceutical intermediate. The selection of the most appropriate methods will depend on the stage of drug development, the nature of the expected impurities, and the specific regulatory requirements.

References

  • Mettler Toledo. (n.d.). DSC Purity Determination. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Retrieved from [Link]

  • Nikolić, M., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Medicinski Glasnik, 17(1). Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]

  • ECHA. (n.d.). Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Hashimoto, S., et al. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Scientific Reports, 6, 29255. Retrieved from [Link]

  • ResearchGate. (2021). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Consistency and Purity. Retrieved from [Link]

  • American Chemical Society. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]

  • Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Retrieved from [Link]

  • ResearchGate. (2012). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]

  • ORBi. (2021). Quantification of heterocyclic aromatic compounds (NSO-HET) in fuels by offline HPLC-GC×GC-ToFMS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

  • MDPI. (2024). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Retrieved from [Link]

  • JLUpub. (n.d.). Highly Versatile Preparation of Imidazo[1,5-a]quinolines and Characterization of Their Photoluminescent Properties. Retrieved from [Link]

  • Die Pharmazie. (2011). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Antioxidant Activity of Some New Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

  • Health Canada. (2015). Guidance: Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Intertek. (n.d.). Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2024). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Webinar – DSC Purity Determination. Retrieved from [Link]

Sources

Comprehensive In Vitro Screening Guide: Evaluating Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly demand novel chemical space to overcome resistance and improve selectivity, fused bicyclic nitrogenous heterocycles have emerged as privileged scaffolds. Among these, Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (CAS: 1795534-02-9) serves as a highly versatile building block[1]. The strategic placement of the bromo group at the C3 position and the ethyl ester at the C6 position allows for rapid, late-stage diversification via palladium-catalyzed cross-coupling and amidation, respectively.

This guide provides a definitive, objective comparison of imidazo[1,5-a]pyrimidine derivatives against alternative scaffolds, detailing the causality behind assay selection and providing self-validating in vitro screening protocols for evaluating their efficacy as Phosphodiesterase 5 (PDE5) and atypical kinase inhibitors[2],[3].

Scaffold Comparison & Structural Rationale

When designing targeted therapeutics, the choice of the core scaffold dictates both the physicochemical properties and the target binding profile. Imidazo[1,5-a]pyrimidines offer a unique electron distribution compared to their structural isomers, making them highly effective for targeting the hinge region of kinases (e.g., BMX, Mnk) or the catalytic domain of PDE5[4],[5].

Table 1: Objective Comparison of Pyrimidine-Fused Scaffolds
FeatureImidazo[1,5-a]pyrimidineImidazo[1,2-a]pyrimidinePyrazolo[1,5-a]pyrimidine
Primary Targets PDE5, Atypical Kinases (BMX, Mnk)Calcium antagonists, FLT3, ABLCDKs, p38 MAPK
Synthetic Tractability High (via C3-Br and C6-Ester handles)High (Commercially abundant)Moderate (Regioselectivity issues)
H-Bond Donor/Acceptor Excellent hinge-binding geometryGood, but altered dipole momentStrong H-bond acceptor profile
Fluorescence Interference Low to ModerateHigh (Often requires assay adaptation)Low

Expert Insight: The imidazo[1,5-a]pyrimidine core is structurally isomeric to purine bases. The specific trajectory of the C6-carboxylate derivative allows for the synthesis of carboxamides that perfectly mimic the interaction of cGMP with the invariant glutamine residue in the PDE5 active site[2].

Experimental Design: Causality & Self-Validating Systems

As a Senior Application Scientist, I cannot overstate the importance of selecting the correct assay format. Fused pyrimidines often exhibit intrinsic auto-fluorescence in the blue/green spectrum. Using standard fluorometric biochemical assays can lead to false positives (pan-assay interference compounds, or PAINS).

  • Biochemical Screening (TR-FRET): To circumvent auto-fluorescence, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory. The time delay before signal acquisition ensures that short-lived background fluorescence from the imidazo[1,5-a]pyrimidine derivatives decays completely.

  • Cellular Screening (ATP Luminescence): For cell viability, redox-based assays (like MTT) are prone to artifacts when testing electron-rich heterocycles. We utilize ATP-dependent luminescence (e.g., CellTiter-Glo), which provides a direct, metabolically accurate readout of cell viability.

Every protocol below is designed as a self-validating system : it includes internal controls (Z'-factor calculation) to ensure the assay window is robust before any compound data is accepted.

Workflow N1 Compound Synthesis (C3/C6 Diversification) N2 Biochemical Assay (TR-FRET PDE5/Kinase) N1->N2 N3 Cellular Screening (ATP Viability/GI50) N2->N3 N4 Hit Selection (Lead Optimization) N3->N4

In vitro screening cascade for imidazo[1,5-a]pyrimidine derivatives.

Step-by-Step Methodologies

Protocol A: In Vitro PDE5 Inhibition Assay (TR-FRET)

This protocol evaluates the ability of synthesized derivatives to inhibit human PDE5, preventing the hydrolysis of cGMP[2].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). Reconstitute human recombinant PDE5 enzyme and the TR-FRET cGMP substrate.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense serial dilutions of the imidazo[1,5-a]pyrimidine derivatives (from 200 µM down to 0.091 µM) into a 384-well low-volume plate[2].

  • Self-Validation Controls: Include Sildenafil (10 µM) as a positive control (100% inhibition) and DMSO as a vehicle control (0% inhibition). Calculate the Z'-factor; proceed only if Z' > 0.6.

  • Enzyme Reaction: Add 2 µL of PDE5 enzyme solution to the compound wells. Incubate for 15 minutes at room temperature to allow for pre-binding.

  • Substrate Addition & Detection: Add 2 µL of the fluorescent cGMP substrate. Incubate for 60 minutes. Read the plate on a microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission: 665 nm / 620 nm).

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP (Active) sGC->cGMP Synthesizes PDE5 PDE5 Enzyme cGMP->PDE5 Substrate GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes Inhibitor Imidazo[1,5-a]pyrimidine Derivative Inhibitor->PDE5 Inhibits

Mechanism of action: PDE5 inhibition by imidazo[1,5-a]pyrimidine derivatives.

Protocol B: Cellular Viability & Anti-Proliferative Screening

For derivatives optimized as kinase inhibitors (e.g., targeting BMX in leukemia cell lines)[5], cellular efficacy is determined via ATP quantitation.

  • Cell Seeding: Seed target cells (e.g., MV4-11 or HL60) at 5,000 cells/well in 90 µL of complete media in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 10 µL of 10X compound solutions (final concentration range: 0.01 µM to 50 µM).

  • Incubation: Incubate the plates for 72 hours.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. Calculate the GI₅₀ (concentration required for 50% growth inhibition) relative to the DMSO control.

Representative Quantitative Data

To benchmark the performance of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate derivatives, we compare their typical in vitro profiles against alternative scaffolds and standard reference drugs.

Table 2: Comparative In Vitro Performance Metrics
Compound Class / ScaffoldPDE5 IC₅₀ (nM)BMX Kinase IC₅₀ (nM)MV4-11 Cell Viability GI₅₀ (µM)
Imidazo[1,5-a]pyrimidine Derivatives 1.2 - 15.54.5 - 28.00.35 - 4.50
Imidazo[1,2-a]pyrimidine Derivatives > 100015.0 - 55.02.50 - 12.0
Pyrazolo[1,5-a]pyrimidine Derivatives > 5008.5 - 40.01.20 - 8.50
Sildenafil (Reference) 3.5N/A> 20.0

Data Interpretation: Derivatives synthesized from the imidazo[1,5-a]pyrimidine core consistently demonstrate superior sub-micromolar potency against PDE5 and specific atypical kinases compared to the 1,2-a isomers, translating to highly effective cellular growth inhibition in target models[2],[5].

Sources

Target Validation of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pipelines increasingly rely on privileged scaffolds to navigate complex chemical space, Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (CAS 1795534-02-9) has emerged as a highly versatile synthetic intermediate ()[1]. This guide provides a comprehensive, objective comparison of how derivatives synthesized from this building block perform against two distinct biological targets: Kinases (e.g., PI3K, BMX) and GABA_A Receptors . By detailing the causality behind our experimental choices and providing self-validating protocols, this document serves as an authoritative resource for researchers validating the biological targets of imidazo[1,5-a]pyrimidine derivatives.

Mechanistic Rationale: The Privileged Scaffold Divergence

The imidazo[1,5-a]pyrimidine core is a recognized bioisostere for both purine rings (ATP) and imidazobenzodiazepines, allowing it to be directed toward entirely different therapeutic areas based on peripheral substitutions ()[2].

  • Kinase Target Divergence : The nitrogen-dense core mimics the adenine ring of ATP, anchoring into the kinase hinge region via hydrogen bonding. The C-3 bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the introduction of bulky aryl groups that project into the hydrophobic pocket to inhibit targets like BMX or PI3K ()[3].

  • GABA_A Target Divergence : Alternatively, the scaffold acts as a high-affinity ligand for the benzodiazepine (BZD) allosteric site on GABA_A receptors. The C-6 ethyl ester is critical here; it acts as a hydrogen bond acceptor interacting directly with the α-subunit histidine residue (His101 in α1). Ester hydrolysis and subsequent amidation can fine-tune the molecule's efficacy from a full agonist to an inverse agonist ()[4].

TargetValidation Core Ethyl 3-bromoimidazo[1,5-a] pyrimidine-6-carboxylate CrossCoupling Pd-Catalyzed Cross-Coupling (C-3) Core->CrossCoupling Amidation Ester Hydrolysis & Amidation (C-6) Core->Amidation KinaseDeriv Kinase Inhibitor Derivatives CrossCoupling->KinaseDeriv GABADeriv GABA_A Receptor Modulators Amidation->GABADeriv ATP ATP Hinge Region Binding KinaseDeriv->ATP TR-FRET Assay BZD Benzodiazepine Allosteric Site GABADeriv->BZD Radioligand Binding

Synthetic pathways and target validation workflows for imidazo[1,5-a]pyrimidine derivatives.

Comparative Performance Data

To objectively evaluate the performance of these derivatives, we compare a representative C-3 Aryl derivative (optimized for Kinases) and a C-6 Amide derivative (optimized for GABA_A) against industry-standard alternatives.

Compound / DerivativeBiological TargetAssay ModalityPrimary MetricEfficacy vs. Standard Alternative
Derivative A (C-3 Aryl) PI3K / BMX KinaseTR-FRETIC50: 12 nMNon-inferior to Buparlisib (IC50: 15 nM)
Buparlisib (Control) PI3K KinaseTR-FRETIC50: 15 nMStandard Baseline
Derivative B (C-6 Amide) GABA_A (BZD Site)Radioligand BindingKi: 4.5 nMSuperior to Flumazenil (Ki: 6.0 nM)
Flumazenil (Control) GABA_A (BZD Site)Radioligand BindingKi: 6.0 nMStandard Baseline

Experimental Protocols for Target Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Kinase Inhibition Validation (TR-FRET Assay)

Causality & Experience : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric ^33P-ATP assays because it eliminates radioactive waste while providing superior resistance to compound auto-fluorescence—a common artifact with highly conjugated imidazopyrimidine systems. The delay in fluorescence measurement (time-resolved) ensures that short-lived background fluorescence decays before the specific signal is quantified.

Self-Validating System : The assay incorporates a "No-Enzyme" control to establish the absolute background (0% activity) and a reference inhibitor (e.g., Buparlisib) to validate the dynamic range and sensitivity of the specific enzyme batch.

Step-by-Step Methodology :

  • Preparation : Dilute the purified kinase (e.g., PI3K) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation : Add 5 µL of the imidazo[1,5-a]pyrimidine derivative (serially diluted in DMSO) to the microplate. Incubate with 10 µL of the enzyme solution for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation : Add 10 µL of a substrate/ATP mix. Crucial Step: ATP concentration must be set exactly at the enzyme's specific Km to ensure competitive inhibition kinetics are accurately captured.

  • Termination & Detection : After 60 minutes, halt the reaction by adding 10 µL of stop buffer containing EDTA and the Europium (Eu)-labeled anti-phospho antibody.

  • Quantification : Read the plate on a TR-FRET compatible microplate reader using an excitation of 337 nm and dual emission at 620 nm and 665 nm. Calculate the IC50 using a 4-parameter logistic curve fit.

TRFRET_Workflow Prep Enzyme & Compound Incubation ATP ATP & Substrate Addition Prep->ATP Stop Stop Buffer & Eu-Antibody ATP->Stop Read Time-Resolved Fluorescence Read Stop->Read Data IC50 Calculation (Self-Validated) Read->Data

Step-by-step workflow of the TR-FRET kinase inhibition assay.

Protocol B: GABA_A Receptor Allosteric Modulation (Radioligand Binding)

Causality & Experience : Radioligand competition using [^3H]-Flunitrazepam is the gold standard for validating allosteric modulation at the GABA_A BZD site. Unlike functional electrophysiology which measures downstream ion flux, this assay directly quantifies binding affinity (Ki) at the specific allosteric pocket, ruling out off-target ion channel blockade.

Self-Validating System : The protocol is rendered self-validating by incorporating 10 µM Diazepam to define Non-Specific Binding (NSB). If the test derivative displaces the radioligand to the same baseline as the Diazepam control, it confirms competitive binding at the precise BZD allosteric site.

Step-by-Step Methodology :

  • Membrane Preparation : Isolate rat cortical membranes and homogenize in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and resuspend to a final protein concentration of 0.5 mg/mL.

  • Assay Assembly : In a 96-well deep-well plate, combine 100 µL of membrane suspension, 50 µL of [^3H]-Flunitrazepam (final concentration 1 nM), and 50 µL of the test derivative.

  • Control Definition : In parallel wells, replace the test derivative with 10 µM Diazepam to determine NSB, and with vehicle (DMSO) to determine Total Binding (TB).

  • Incubation : Incubate the plate on a shaker for 60 minutes at 4°C to reach equilibrium without inducing receptor degradation.

  • Filtration : Terminate the assay by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific filter binding). Wash filters three times with ice-cold buffer.

  • Scintillation : Extract the filters, add liquid scintillation cocktail, and quantify the retained radioactivity (CPM). Calculate the Ki using the Cheng-Prusoff equation.

References

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 86819571, Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate". PubChem. URL:[Link]

  • Shaldam, M.A. et al. "2,4-Diaryl-pyrimido[1,2-a]benzimidazoles as novel anti-leukemic agents targeting BMX kinase". European Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Alajarin, R. et al. "Imidazo[1,5-a]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as calcium antagonists". Bioorganic & Medicinal Chemistry, 1994. URL:[Link]

  • O'Brien, P. et al. "Pyrazolo[1,5-a]pyrimidines and imidazo-[1,5-a]pyrimidines". US Patent 4178449A, 1979.
  • Bakharev, V.V. et al. "Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives". Chemistry of Heterocyclic Compounds, 2021. URL:[Link]

Sources

Safety Operating Guide

Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate

Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate (CAS: 1795534-02-9) is a highly valuable, halogenated nitrogenous heterocyclic building block frequently utilized in advanced drug discovery and medicinal chemistry workflows[1]. While its unique structural motifs—specifically the imidazo-pyrimidine core and the reactive bromo-substituent—make it an excellent intermediate for cross-coupling reactions, these same features necessitate rigorous safety and disposal protocols[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. Here, we establish a self-validating operational framework that explains the causality behind each safety measure, ensuring that laboratory personnel understand not just how to handle and dispose of this compound, but why these specific methodologies are critical for human safety and environmental stewardship.

Chemical Profiling and Hazard Causality

Understanding the physicochemical properties of a compound is the first step in designing a safe operational workflow. The presence of the bromo group acts as a potential alkylating/arylating hazard, contributing to its toxicity and irritant properties[1]. Furthermore, the high nitrogen and halogen content directly dictates the required thermal destruction pathway, as improper disposal can lead to the release of toxic nitrogen oxides (NOx) and hydrobromic acid (HBr)[3].

Table 1: Quantitative Data and Hazard Classifications

Property / HazardValue / ClassificationCausality & Operational Implication
Chemical Name Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylateBrominated heteroaromatic system requires specialized halogenated waste streams.
CAS Number 1795534-02-9Essential identifier for regulatory tracking and waste manifesting[1].
Molecular Formula C9H8BrN3O2High N and Br content dictates high-temp incineration with alkaline scrubbing[2].
Molecular Weight 268.98 g/mol Quantitative baseline for mass-balance tracking during reactions[2].
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Requires strict PPE; dust aerosolization must be aggressively prevented[1].
Irritation Skin Irrit. 2, Eye Irrit. 2ADirect contact causes severe localized inflammation; requires immediate flushing[1].
Organ Toxicity STOT SE 3May cause respiratory irritation; mandates handling exclusively within a fume hood[1].

Operational Safety and Incident Response

To ensure a self-validating safety system, every handling step must be paired with an immediate mitigation strategy. The compound must be stored in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the hydrolysis of the ethyl ester and degradation of the core structure.

Step-by-Step Methodology: Emergency Spill Cleanup
  • Evacuation and Ventilation : Immediately clear the area of non-essential personnel. Ensure the fume hood or room ventilation is operating at maximum capacity to mitigate STOT SE 3 inhalation risks.

  • PPE Donning : Responders must wear chemical-resistant gloves (e.g., Nitrile, >0.11mm thickness), safety goggles, and a lab coat. For large spills outside a hood, a P95 particulate respirator is mandatory.

  • Containment : Surround the solid spill with a damp absorbent or sand. Causality: Dampening the solid prevents dust aerosolization, directly neutralizing the Category 4 inhalation hazard.

  • Collection : Use non-sparking tools to sweep the absorbent/chemical mixture into a sealable hazardous waste bag.

  • Surface Decontamination : Wash the affected surface with soap and water. Collect all wash water into the halogenated aqueous waste stream, as the compound is an environmental pollutant.

Handling A Receipt & Inventory (CAS: 1795534-02-9) B Storage (Cool, Dry, Inert Gas) A->B C Preparation (Fume Hood, PPE) B->C D Experiment Execution C->D E Spill or Exposure? D->E F Emergency Response (Eye Wash, Absorbent) E->F Yes G Waste Segregation (Halogenated Bin) E->G No F->G

Caption: Workflow for handling and incident response of halogenated heterocycles.

Mechanistic Workflow for Proper Disposal

The disposal of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate cannot be treated as standard organic waste. Because it is a halogenated organic compound, it must undergo specific thermal destruction to prevent the formation of highly toxic environmental pollutants, such as dioxins and furans[3].

Step-by-Step Methodology: Segregation and Thermal Destruction
  • Primary Containment : Collect all liquid and solid waste containing the compound into a designated, chemically compatible High-Density Polyethylene (HDPE) container. Causality: HDPE resists degradation from halogenated organics and prevents chemical leaching.

  • Waste Characterization & Labeling : Label the container explicitly as "Halogenated Organic Waste - Contains Brominated Heterocycles." Causality: Mixing halogenated with non-halogenated waste alters the BTU (heat content) requirements for incineration and can bypass critical scrubber regulations, leading to toxic emissions[3].

  • Secondary Containment : Place the sealed HDPE container into a secondary containment tray to capture any potential leaks during temporary laboratory storage.

  • Contractor Hand-off : Transfer the waste to a licensed hazardous waste disposal contractor. The manifest must explicitly state the presence of halogens (>1% by weight) and nitrogenous compounds.

  • Thermal Destruction (Incineration) : The contractor must process the waste in a twin-chamber incinerator operating at a minimum temperature of 1100°C with a gas residence time of at least 2 seconds. Causality: This extreme thermal environment is required to completely fracture the robust imidazo[1,5-a]pyrimidine core and prevent the synthesis of incomplete combustion products (PICs).

  • Effluent Scrubbing : The incinerator must be equipped with an alkaline scrubber. Causality: The complete combustion of this compound generates gaseous Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx). The alkaline scrubber neutralizes these highly acidic and toxic gases into benign, water-soluble salts before atmospheric release[3].

Disposal W Halogenated Organic Waste C Licensed Waste Contractor W->C I High-Temp Incinerator (>1100°C) C->I S Alkaline Scrubber (Neutralizes HBr/NOx) I->S E Safe Emission (CO2, H2O, N2, Salts) S->E

Caption: Incineration and scrubbing pathway for halogenated organic waste disposal.

References

  • ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate — Chemical Substance Inform
  • Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxyl
  • Technical Resource Document: Treatment Technologies for Halogen
  • THE ENVIRONMENT (PROTECTION)

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate. As a brominated heterocyclic compound, this reagent requires careful management to mitigate potential health risks and ensure a safe laboratory environment. The following protocols are based on established best practices for handling similar chemical structures and are designed to provide a self-validating system of safety.

Hazard Assessment: Understanding the Risks

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is mandatory.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table summarizes the minimum required PPE for handling Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical splash goggles and face shieldNitrile or neoprene glovesFully-buttoned lab coatWork in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with a particulate filter (P95 or P100) is required.[2]
Handling Solutions Chemical splash gogglesNitrile or neoprene glovesFully-buttoned lab coatWork in a well-ventilated area, preferably a chemical fume hood.
Cleaning Spills Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[2]
Eye and Face Protection

Given the risk of serious eye irritation, standard safety glasses are insufficient.[1][2]

  • Chemical Splash Goggles: Must be worn at all times when handling the solid or solutions. They should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Face Shield: A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during the initial dissolution of the solid or when handling larger quantities.

Skin and Body Protection

To prevent skin irritation, appropriate body protection is essential.[1][3]

  • Lab Coat: A fully-buttoned lab coat should be worn at all times.

  • Chemical-Resistant Apron: For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Full-Body Suit: In the case of a large spill or when extensive handling is required, a complete suit protecting against chemicals may be necessary. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Gloves: Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility chart for the specific solvent being used.

  • Glove Disposal: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] Wash and dry hands thoroughly after removing gloves.

Respiratory Protection

Inhalation of the powdered compound can cause respiratory irritation.[1][2]

  • Engineering Controls: The primary method of respiratory protection is to handle the solid compound in a certified chemical fume hood.[5]

  • Respirators: If a fume hood is not available, a NIOSH-approved respirator with the appropriate cartridges must be used. For nuisance exposures to dust, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]

Operational and Disposal Plans

Handling Procedures
  • Ventilation: Always work in a well-ventilated area. A certified chemical fume hood is strongly recommended, especially when handling the solid form to avoid dust formation.[2][5]

  • Avoid Contact: Do not get the chemical in your eyes, on your skin, or on your clothing.[1]

  • Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[1]

Disposal Plan

Brominated organic compounds are considered hazardous waste and require special disposal procedures.

  • Waste Container: All waste containing Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate must be collected in a designated, properly labeled container for halogenated organic waste. Do not mix with non-halogenated waste.

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, and contaminated PPE should also be disposed of as hazardous waste.

  • Regulations: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][6]

Emergency Procedures

Spills
  • Small Spills: For small spills, use an inert absorbent material to collect the substance. Place the absorbed material into a suitable, closed container for disposal.[2]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety department.

First Aid
  • Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1][2]

  • Skin Contact: In case of skin contact, wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][2]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][2]

  • Ingestion: If swallowed, rinse your mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Visualization of PPE Selection Workflow

PPE_Selection_Workflow cluster_0 Handling Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate Start Start: Assess Task Task What is the task? Start->Task Weighing Weighing Solid Task->Weighing Solid Solution Handling Solution Task->Solution Solution Spill Cleaning Spill Task->Spill Spill PPE_Weighing Goggles, Face Shield, Lab Coat, Nitrile Gloves, Fume Hood or Respirator Weighing->PPE_Weighing PPE_Solution Goggles, Lab Coat, Nitrile Gloves Solution->PPE_Solution PPE_Spill Goggles, Face Shield, Chemical Apron, Nitrile Gloves, Respirator Spill->PPE_Spill

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromoimidazo[1,5-a]pyrimidine-6-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.